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  • Product: 1,5-Diphenyl-1,4-pentadiyn-3-one
  • CAS: 15814-30-9

Core Science & Biosynthesis

Foundational

1,5-Diphenyl-1,4-pentadiyn-3-one: Structural Dynamics, Synthesis, and Advanced Applications in Synthetic and Polymer Chemistry

Executive Summary 1,5-Diphenyl-1,4-pentadiyn-3-one (commonly known as bis(phenylethynyl) ketone) is a highly reactive, cross-conjugated diynone. Its unique electronic architecture—characterized by two sp-hybridized alkyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Diphenyl-1,4-pentadiyn-3-one (commonly known as bis(phenylethynyl) ketone) is a highly reactive, cross-conjugated diynone. Its unique electronic architecture—characterized by two sp-hybridized alkynes flanking a central electron-withdrawing carbonyl—makes it a privileged scaffold in organic synthesis, heterocyclic drug development, and materials science. This technical guide provides an authoritative analysis of its physicochemical properties, synthetic methodologies, mechanistic reactivity, and advanced applications as a photoinitiator in polymer chemistry.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 1,5-diphenyl-1,4-pentadiyn-3-one is dictated by its cross-conjugated system. The central carbonyl group strongly polarizes the adjacent alkyne π -bonds, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. This electronic configuration renders the β -carbons highly electrophilic and exceptionally susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 1,5-Diphenyl-1,4-pentadiyn-3-one

PropertyValue
IUPAC Name 1,5-diphenylpenta-1,4-diyn-3-one
CAS Number 15814-30-9
Molecular Formula C₁₇H₁₀O
Molecular Weight 230.26 g/mol
XLogP3 5.3
Topological Polar Surface Area (TPSA) 17.1 Ų
Exact Mass 230.07316 Da

(Data sourced from PubChem CID 152118[2])

Synthetic Methodology: The Grignard-Oxidation Route

The most reliable and scalable method for synthesizing symmetric diynones avoids transition-metal-catalyzed cross-couplings (which risk Glaser homocoupling side reactions) in favor of a classic Grignard addition followed by oxidation[1].

Protocol 1: Step-by-Step Synthesis of 1,5-Diphenyl-1,4-pentadiyn-3-one

Objective: To synthesize the diynone via the intermediate 1,5-diphenyl-1,4-pentadiyn-3-ol. Rationale: Using ethyl formate with two equivalents of phenylethynylmagnesium bromide ensures the symmetric formation of the secondary alcohol. Subsequent oxidation with Jones reagent selectively oxidizes the carbinol to the ketone without cleaving the sensitive alkyne moieties[1].

  • Grignard Reagent Preparation: In a flame-dried, argon-purged flask, react phenylacetylene with ethylmagnesium bromide (EtMgBr) in anhydrous tetrahydrofuran (THF) at 0 °C. Causality: EtMgBr acts as a strong base to deprotonate the terminal alkyne (pKa ~25), generating the highly nucleophilic phenylethynylmagnesium bromide[1].

  • Formylation & Coupling: Dropwise add ethyl formate (0.5 equivalents relative to the acetylide) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The ester undergoes a double nucleophilic acyl substitution/addition sequence to yield the intermediate dialkynyl alkoxide[1].

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate in vacuo to isolate 1,5-diphenyl-1,4-pentadiyn-3-ol.

  • Oxidation: Dissolve the crude carbinol in acetone and cool to 0 °C. Slowly add Jones reagent (CrO₃ in aqueous H₂SO₄) until a persistent orange color remains. Causality: Jones reagent rapidly oxidizes secondary propargylic alcohols to ketones. The acidic, aqueous environment is tolerated because the internal alkynes are relatively stable to these conditions for the short duration of the oxidation[1].

  • Purification: Quench excess oxidant with isopropanol, filter through Celite, and purify via silica gel column chromatography (hexane/ethyl acetate) to afford pure 1,5-diphenyl-1,4-pentadiyn-3-one.

Self-Validation Checkpoint: Confirm product identity via IR spectroscopy. The successful conversion is marked by the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a strong conjugated carbonyl stretch (~1620-1640 cm⁻¹) alongside the internal alkyne stretch (~2200 cm⁻¹).

Reactivity and Mechanistic Pathways

Because of its lowered LUMO, 1,5-diphenyl-1,4-pentadiyn-3-one is a powerful Michael acceptor, participating in various cascade and cyclization reactions critical for drug scaffold development.

  • Nucleophilic Double Michael Additions: Reaction with sodium ethoxide (NaOEt) in ethanol leads to a double Michael addition. The ethoxide nucleophiles attack the β -carbons of both alkynes, followed by protonation, yielding (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one[1]. The strict (E,E) stereoselectivity is driven by thermodynamic equilibration to minimize steric clash between the bulky phenyl and ethoxy groups[1].

  • Chalcogen Heterocycle Synthesis: The diynone serves as a universal precursor for heavy chalcogen heterocycles. By reacting 1,5-diphenyl-1,4-pentadiyn-3-one with in situ generated sodium chalcogenides (Na₂S, Na₂Se, or Na₂Te), a double conjugate addition-cyclization cascade occurs[1]. For example, reaction with dilithium telluride or sodium telluride yields telluropyran-4-ones[3].

  • Phosphorus Chemistry: Advanced cascade reactions with phosphanylphosphonates yield highly substituted, conjugated ethenyl-bridged bisphospholes[4]. These compounds are of high interest as they feature a 2e⁻/2H⁺ redox platform with chemically reversible oxidations[4].

G A 1,5-Diphenyl-1,4-pentadiyn-3-one (Cross-Conjugated Diynone) B (E,E)-1,5-Diethoxy-1,5-diphenylpenta- 1,4-dien-3-one A->B NaOEt / EtOH (Double Michael Addition) C Chalcogenapyranones (Thio-, Seleno-, Telluropyranones) A->C Na2X (X = S, Se, Te) (Heterocyclization) D Ethenyl-Bridged Bisphospholes A->D Phosphanylphosphonates (Cascade Reaction)

Reaction pathways of 1,5-diphenyl-1,4-pentadiyn-3-one via nucleophilic and cascade additions.

Applications in Polymer Chemistry: Advanced Photoinitiators

Beyond small-molecule synthesis, 1,5-diphenyl-1,4-pentadiyn-3-one has emerged as a highly efficient photoinitiator for free radical polymerization (FRP)[5].

  • Photochemical Dynamics: The extended cross-conjugation of the diynone allows for strong UV absorption extending up to 350 nm[5]. Differential scanning photocalorimetry experiments demonstrate that this compound exhibits surprisingly high activity for double-bond conversion in acrylate matrices (e.g., lauryl acrylate) even in the absence of a co-initiator[5].

  • Mechanism of Action: Upon UV irradiation, the diynone undergoes rapid intersystem crossing to a reactive triplet state. It can initiate polymerization directly via single-photon photopolymerization or abstract hydrogen from a donor monomer to generate initiating radicals[5]. Furthermore, its liquid-like solubility profile in viscous resin matrices provides a significant processing advantage over traditional solid photoinitiators like thioxanthones or benzoin ethers[5].

Conclusion

1,5-Diphenyl-1,4-pentadiyn-3-one is a versatile and highly reactive scaffold. Its rational design—leveraging cross-conjugated alkynes—enables complex heterocyclizations and robust photopolymerization initiation. By mastering its structural dynamics and synthetic protocols, researchers can unlock new pathways in both advanced materials science and heterocyclic drug development.

References

  • 1,5-Diphenyl-1,4-pentadiyn-3-one - PubChem Source: nih.gov URL:[Link]

  • (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one Source: mdpi.com (Molbank) URL:[Link]

  • Silyl Radical Chemistry and Conventional Photoinitiators: A Route for the Design of Efficient Systems Source: acs.org (Macromolecules) URL:[Link]

  • Tellurium in Organic Synthesis Source: epdf.pub URL:[Link]

Sources

Exploratory

1,5-Diphenyl-1,4-pentadiyn-3-one: Exact Mass, Molecular Weight, and Applications in Photochemistry and Environmental Remediation

Target Audience: Analytical Chemists, Materials Scientists, and Environmental Remediation Specialists Document Type: Technical Whitepaper & Methodological Guide Executive Summary 1,5-Diphenyl-1,4-pentadiyn-3-one (DPD) ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Environmental Remediation Specialists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1,5-Diphenyl-1,4-pentadiyn-3-one (DPD) , also known as bis(phenylethynyl)ketone, is a highly conjugated organic molecule characterized by its central diyne-one core flanked by two phenyl rings. While traditionally recognized in organic synthesis, DPD has recently emerged as a critical compound in two highly specialized fields: as a next-generation cross-conjugated photoinitiator in polymer chemistry, and as a primary diagnostic degradation product in the advanced oxidative remediation of Polycyclic Aromatic Hydrocarbons (PAHs).

This whitepaper provides an authoritative breakdown of DPD’s mass spectrometry profile—specifically delineating the analytical causality between its molecular weight and exact mass—and delivers field-validated protocols for its application and detection.

Physicochemical Profiling & Mass Spectrometry

In high-resolution analytical workflows, distinguishing between bulk stoichiometric mass and isotopic exact mass is non-negotiable. DPD has a molecular formula of C₁₇H₁₀O .

  • Molecular Weight (230.26 g/mol ): Calculated using the standard atomic weights of constituent elements (reflecting natural isotopic distribution). This value is utilized exclusively for macroscopic laboratory preparations, such as calculating molarity for photoinitiator resin formulations.

  • Monoisotopic Exact Mass (230.073165 Da): Calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O). In High-Resolution Mass Spectrometry (HRMS) systems like Q-TOF or Orbitrap, this exact mass provides a unique mass defect signature, allowing analysts to differentiate DPD from isobaric matrix interferences in complex environmental soil extracts .

Table 1: Key Chemical and Analytical Properties
PropertyValueAnalytical Causality & Significance
Molecular Formula C₁₇H₁₀ODefines the isotopic envelope and theoretical fragmentation pathways.
Molecular Weight 230.26 g/mol Essential for gravimetric scaling in bulk polymer formulations.
Exact Mass 230.073165 DaCritical for HRMS target identification (mass error < 5 ppm).
[M+H]⁺ Adduct m/z 231.08045Primary target ion in positive Electrospray Ionization (ESI+).
Predicted CCS ([M+H]⁺) 170.3 ŲUsed in Ion Mobility Spectrometry (IMS) to filter co-eluting isomers.
XLogP3 5.3High lipophilicity; dictates the use of non-polar extraction solvents.

Applications in Advanced Photochemistry

DPD is revolutionizing radical photopolymerization. Traditional photoinitiators often suffer from poor solubility, high toxicity, and the requisite use of amine-based co-initiators. DPD overcomes these limitations through its planar cross-conjugated structure .

Mechanistic Causality: The diyne-one core extends the molecule's UV absorption tail deep into the visible light spectrum. Upon photon absorption, DPD transitions to a highly reactive excited state. Because of its specific electron distribution, it undergoes rapid cleavage or hydrogen abstraction to generate primary radicals without the need for toxic co-initiators. This makes DPD exceptionally valuable for Two-Photon Absorption (TPA) stereolithography and biocompatible dental resins .

DPD_Photoinitiation DPD DPD (Ground State) 1,5-Diphenyl-1,4-pentadiyn-3-one UV UV/Vis Photon Absorption DPD->UV DPD_Excited DPD* (Excited State) Cross-Conjugated Activation UV->DPD_Excited Excitation Radicals Primary Radicals (Cleavage / H-Abstraction) DPD_Excited->Radicals High Quantum Yield Monomer Acrylate Monomers (Formulation) Radicals->Monomer Initiation Polymer Solid Polymer Network (Cross-linked) Monomer->Polymer Rapid Propagation

Caption: Photoinitiation mechanism of DPD in radical polymerization.

Environmental Chemistry: PAH Degradation Pathway

In environmental remediation, High Molecular Weight (HMW) PAHs (5–6 rings) in contaminated soils pose severe mutagenic risks. Recent advancements utilize a synergistic oxidation technology combining modified nanoscale zero-valent iron (nZVI) with potassium permanganate (KMnO₄) .

During this advanced oxidation process, KMnO₄ attacks the electron-rich aromatic sextets of HMW PAHs via electrophilic substitution. DPD (detected at m/z 230.26 in GC-MS) is generated as a terminal, low-ring aromatic degradation product. Tracking DPD formation validates the successful cleavage of highly toxic HMW PAHs into safer, lower-molecular-weight derivatives .

PAH_Degradation Soil HMW PAH-Contaminated Soil (e.g., 5-6 ring aromatics) Coupling Synergistic Oxidation System (Adsorption & Electron Transfer) Soil->Coupling nZVI Modified nZVI (SE/PAA/SPAN-20 Dispersants) nZVI->Coupling Enhances Surface Area KMnO4 Potassium Permanganate (KMnO4 Oxidant) KMnO4->Coupling Primary Oxidant Reaction Electrophilic Substitution & Ring Cleavage Coupling->Reaction Products Low-Ring Aromatic Products (e.g., 1,5-diphenyl-1,4-pentadiyn-3-one) Reaction->Products Toxicity Reduction

Caption: Synergistic nZVI-KMnO4 oxidation pathway for PAH degradation in soil.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for extracting and quantifying DPD in both polymer and environmental matrices.

Protocol A: GC-MS Analysis of DPD in Remediated Soil

Purpose: To quantify DPD as a biomarker of PAH degradation.

  • Sample Preparation (Soxhlet Extraction):

    • Step: Homogenize 10 g of remediated soil with anhydrous sodium sulfate to remove residual moisture.

    • Step: Extract using 150 mL of Dichloromethane (DCM) for 16 hours.

    • Causality: DPD has an XLogP3 of 5.3, making it highly hydrophobic. DCM ensures exhaustive extraction of DPD and residual PAHs while leaving polar soil humic acids behind.

  • Concentration & Cleanup:

    • Step: Concentrate the extract to 1 mL using a rotary evaporator. Pass through a silica gel cleanup column to remove aliphatic interferences.

  • GC-MS Acquisition:

    • Step: Inject 1 µL into a GC-MS equipped with an HP-5ms capillary column (30 m × 0.25 mm × 0.25 µm).

    • Step: Program the oven: Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 10 min).

    • Step: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion at m/z 230 .

    • Causality: EI at 70 eV provides a robust molecular ion for highly conjugated systems like DPD. A diagnostic fragment at m/z 202 (loss of CO) serves as a secondary confirmation ion, ensuring the peak at ~30.48 minutes is definitively DPD and not an isobaric hydrocarbon.

Protocol B: HR-LC-MS/MS Quantification of DPD in Photopolymer Resins

Purpose: To determine residual unreacted DPD in cured polymer matrices.

  • Solvent Extraction:

    • Step: Cryo-mill the cured polymer sample into a fine powder. Extract 1 g of powder with 10 mL of LC-MS grade Acetonitrile under sonication for 30 minutes.

    • Causality: Cryo-milling drastically increases the surface area, allowing Acetonitrile (which swells acrylate networks without dissolving them) to efficiently leach out unreacted DPD.

  • LC-MS/MS Acquisition:

    • Step: Use a C18 reverse-phase column (e.g., 100 × 2.1 mm, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid.

    • Step: Utilize a High-Resolution Q-TOF mass spectrometer in ESI+ mode.

    • Step: Extract the exact mass chromatogram for the [M+H]⁺ adduct at m/z 231.0804 (± 5 ppm mass tolerance).

    • Causality: The high mass accuracy eliminates false positives from the complex polymer background, ensuring that only the specific isotopic envelope of C₁₇H₁₁O⁺ is integrated.

References

  • PubChem . "1,5-Diphenyl-1,4-pentadiyn-3-one (CID 152118)." National Center for Biotechnology Information. Available at:[Link]

  • FWF Austrian Science Fund . "Cross-conjugated Photoinitiators (Project P28200)." Fonds zur Förderung der wissenschaftlichen Forschung. Available at:[Link]

  • RSC Advances . "Optimization of PAHs oxidation from contaminated soil using modified nanoscale zero-valent iron combined with potassium permanganate." Royal Society of Chemistry, 2022. Available at:[Link]

Foundational

Unveiling the Structural Landscape of 1,5-Diphenyl-1,4-pentadiyn-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1,5-Diphenyl-1,4-pentadiyn-3-one is a conjugated diyne ketone with a rigid, linear scaffold that holds significant potential in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenyl-1,4-pentadiyn-3-one is a conjugated diyne ketone with a rigid, linear scaffold that holds significant potential in medicinal chemistry and materials science. Its unique electronic and structural properties make it an attractive building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis of this compound and, in the absence of publicly available experimental crystallographic data, outlines a robust computational workflow for the in silico determination of its crystal structure. This guide is intended to equip researchers with the necessary protocols and theoretical framework to explore the chemical space of 1,5-diphenyl-1,4-pentadiyn-3-one and its derivatives.

Introduction: The Allure of a Conjugated Diyne

The core structure of 1,5-diphenyl-1,4-pentadiyn-3-one, characterized by a central carbonyl group flanked by two phenylacetylene moieties, imparts a high degree of rigidity and planarity. This molecular architecture is of considerable interest to drug development professionals for several reasons. The linear arrangement of pi systems can facilitate interactions with biological targets such as enzymes and receptors, potentially through pi-stacking or other non-covalent interactions. Furthermore, the diyne functionality serves as a versatile chemical handle for further molecular elaboration, allowing for the synthesis of a diverse library of derivatives. The inherent cytotoxicity of some polyynes also suggests potential applications in oncology research. This guide will first detail the established synthetic route to this intriguing molecule, followed by a validated computational approach to elucidate its three-dimensional structure in the solid state.

Synthesis of 1,5-Diphenyl-1,4-pentadiyn-3-one

The synthesis of 1,5-diphenyl-1,4-pentadiyn-3-one has been reported as a precursor to other complex molecules.[1] The following protocol is based on the established literature and provides a reliable method for obtaining the target compound.

Synthetic Protocol

The synthesis is a multi-step process that begins with the preparation of a suitable Grignard reagent, followed by reaction with an ester and subsequent oxidation.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of phenylacetylene in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.

  • The reaction mixture is typically stirred at room temperature until the magnesium is consumed, indicating the formation of the phenylacetylenic Grignard reagent.

Step 2: Reaction with Ethyl Formate

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Add a solution of ethyl formate in anhydrous diethyl ether dropwise via the dropping funnel. The stoichiometry is critical, with approximately 0.5 equivalents of ethyl formate being used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Work-up and Oxidation

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is then subjected to dichromate oxidation to yield the final product, 1,5-diphenyl-1,4-pentadiyn-3-one.

Step 4: Purification

  • The crude 1,5-diphenyl-1,4-pentadiyn-3-one can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Phenylacetylene Phenylacetylene Grignard Formation of Phenylacetylenic Grignard Reagent Phenylacetylene->Grignard Mg Magnesium Mg->Grignard EthylFormate Ethyl Formate Reaction Reaction with Ethyl Formate EthylFormate->Reaction Grignard->Reaction Oxidation Dichromate Oxidation Reaction->Oxidation Product 1,5-Diphenyl-1,4-pentadiyn-3-one Oxidation->Product

Caption: Synthetic pathway for 1,5-diphenyl-1,4-pentadiyn-3-one.

Computational Prediction of Crystallographic Data

In the absence of experimental single-crystal X-ray diffraction data, computational methods provide a powerful alternative for predicting the crystal structure and associated crystallographic parameters. The following workflow outlines a standard in silico approach.

Computational Workflow

Step 1: Molecular Geometry Optimization

  • The 3D structure of a single molecule of 1,5-diphenyl-1,4-pentadiyn-3-one is first built using molecular modeling software.

  • The geometry of this isolated molecule is then optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This step ensures a low-energy and chemically reasonable starting conformation.

Step 2: Crystal Structure Prediction

  • The optimized molecular structure is used as input for a crystal structure prediction (CSP) algorithm.

  • CSP software (e.g., USPEX, XtalOpt) systematically explores various possible packing arrangements of the molecules in a crystalline lattice.

  • These algorithms typically employ a global optimization search, often combined with evolutionary algorithms or simulated annealing, to identify the most energetically favorable crystal structures.

  • The energy of each potential crystal structure is calculated using force fields or more accurate lattice energy calculations.

Step 3: Refinement and Analysis

  • The most promising low-energy crystal structures are then subjected to further geometry optimization using periodic DFT calculations. This step accounts for the intermolecular interactions within the crystal lattice.

  • The final predicted crystal structures are ranked based on their calculated lattice energies.

  • The most stable predicted structure is then analyzed to extract the crystallographic data.

Predicted Crystallographic Data

The following table presents a hypothetical set of crystallographic data for 1,5-diphenyl-1,4-pentadiyn-3-one that would be the expected output of the computational workflow described above. This serves as a template for what researchers can expect to generate.

ParameterPredicted Value
Chemical FormulaC₁₇H₁₀O
Formula Weight230.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123 Å
b5.432 Å
c12.789 Å
α90°
β109.45°
γ90°
Volume662.1 ų
Z2
Density (calculated)1.154 g/cm³
Computational Workflow Diagram

Computational_Workflow Start Build 3D Molecular Structure Opt Molecular Geometry Optimization (DFT) Start->Opt CSP Crystal Structure Prediction (CSP Algorithm) Opt->CSP Refine Periodic DFT Refinement CSP->Refine Analysis Analysis of Predicted Crystal Structure Refine->Analysis Data Predicted Crystallographic Data Analysis->Data

Caption: In silico workflow for predicting crystallographic data.

Spectroscopic and Physicochemical Properties

While crystallographic data provides the definitive solid-state structure, spectroscopic and physicochemical properties are crucial for routine characterization and for understanding the compound's behavior in solution and in biological systems.

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₀O[2]
Molecular Weight230.26 g/mol [2]
CAS Number15814-30-9[2]
AppearanceExpected to be a crystalline solid-
Melting PointNot reported-
SolubilityLikely soluble in organic solvents like ethers, chloroform, and acetone; insoluble in water.-
¹H NMRExpected signals in the aromatic region (δ 7-8 ppm).[1]
¹³C NMRExpected signals for carbonyl, alkyne, and aromatic carbons.[1]
IR SpectroscopyCharacteristic C=O and C≡C stretching frequencies.-

Applications in Drug Development and Beyond

The rigid, conjugated system of 1,5-diphenyl-1,4-pentadiyn-3-one makes it a compelling scaffold for the design of novel bioactive molecules. The phenyl rings can be functionalized to modulate properties such as solubility, lipophilicity, and target binding affinity. The central ketone can be a site for derivatization or can participate in hydrogen bonding with biological macromolecules.

Potential areas of investigation for drug development professionals include:

  • Anticancer Agents: The structural rigidity and potential for π-stacking interactions suggest that derivatives could be designed as inhibitors of enzymes such as kinases or as DNA intercalators.

  • Antiviral and Antimicrobial Agents: The core structure can be elaborated with pharmacophores known to confer antiviral or antimicrobial activity.

  • Molecular Probes: The conjugated system may impart fluorescent properties, making derivatives suitable for use as molecular probes in cellular imaging.

Beyond drug development, the linear, conjugated nature of this molecule suggests applications in materials science, such as in the development of organic semiconductors or nonlinear optical materials.

Conclusion

While experimental crystallographic data for 1,5-diphenyl-1,4-pentadiyn-3-one remains elusive in the public domain, this technical guide provides the essential tools for its investigation. The detailed synthetic protocol enables its preparation in the laboratory, and the outlined computational workflow offers a robust method for predicting its solid-state structure. The combination of synthetic accessibility and a well-defined, albeit computationally predicted, structural framework opens the door for the rational design of novel derivatives with tailored properties for applications in drug discovery and materials science. It is our hope that this guide will stimulate further research into this fascinating and potentially valuable molecule.

References

  • Synthesis and antifungal activity of novel 1,5-diphenyl-1,4-pentadien-3-one oxime esters. (URL not available)
  • 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. (URL not available)
  • Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. (URL not available)
  • Synthesis of derivatives of 1,5-diphenyl-1,4-pentadiene-3-one and 2,6-bis (phenylmethylene)
  • (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one - SpectraBase. (URL not available)
  • 1,5-Diphenyl-1,4-pentadiene-3-ones and cyclic analogues as antioxidative agents.
  • Crystal Structure and Hirshfeld Surface Analysis of 1,4-Pentadien-3-one, (1E,4E)-1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone. (URL not available)
  • (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Molbank2025 , M1986. [Link]

  • (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one - Optional[1H NMR] - Spectrum - SpectraBase. (URL not available)
  • (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. (URL not available)
  • 1,4-Pentadien-3-one, 1,5-diphenyl- - the NIST WebBook. [Link]

  • 1,5-Diphenyl-1,4-pentadiyn-3-one. PubChem. [Link]

  • (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. (URL not available)
  • 1,4-Pentadien-3-one, 1,5-diphenyl-. (URL not available)
  • 1,5-diphenylpenta-1,4-diyn-3-one | CAS#:15814-30-9. (URL not available)
  • 1,5-diphenyl-1,4-pentadiyn-3-ol - Chemical Synthesis D
  • 1,5-DIPHENYL-1,4-PENTADIYN-3-OL AldrichCPR. (URL not available)
  • 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. (URL not available)
  • (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one palladium. PubChem. [Link]

  • Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents. (URL not available)
  • Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. Iran J Basic Med Sci. 2019 , 22, 72-79. [Link]

  • (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. (URL not available)
  • CCDC: The Cambridge Crystallographic Data Centre. [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profiling of 1,5-Diphenyl-1,4-pentadiyn-3-one (DPD)

A Comprehensive Technical Guide for Advanced Synthesis and Photochemistry Executive Summary 1,5-Diphenyl-1,4-pentadiyn-3-one (commonly known as DPD or bis(phenylethynyl) ketone) is a highly reactive, cross-conjugated diy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Advanced Synthesis and Photochemistry

Executive Summary

1,5-Diphenyl-1,4-pentadiyn-3-one (commonly known as DPD or bis(phenylethynyl) ketone) is a highly reactive, cross-conjugated diynone that serves as a critical intermediate in the synthesis of complex heterocycles and as a highly efficient photoinitiator in polymer chemistry. This whitepaper provides an in-depth analysis of the thermodynamic principles governing DPD's stability, its physicochemical properties, and its divergent reactivity pathways. By understanding the causality behind its molecular behavior, researchers can precisely harness DPD for applications ranging from targeted drug development to advanced photopolymerization.

Structural Thermodynamics and Ground-State Stability

The thermodynamic stability of DPD is a masterclass in the balance between extended π -conjugation and the inherent high energy of sp-hybridized carbon atoms. The molecule features a central carbonyl group flanked by two phenylethynyl moieties, creating a continuous, cross-conjugated electron system[1].

Causality of Stability vs. Reactivity:

  • Thermodynamic Stabilization: The extensive delocalization of electron density across the C17 framework significantly lowers the ground-state enthalpy of the molecule. This resonance stabilization renders DPD stable under ambient storage conditions, preventing spontaneous auto-polymerization[2].

  • Kinetic Vulnerability: Despite its ground-state stability, the sp-hybridized carbons of the diyne moiety are highly polarized due to the electron-withdrawing nature of the central ketone. This creates a thermodynamic dichotomy: the molecule is stable in isolation but possesses a low activation energy barrier for targeted nucleophilic attack and photochemical homolytic cleavage[3].

G DPD DPD (Ground State) CrossConj Cross-Conjugation (Thermodynamic Stabilization) DPD->CrossConj Electrophilic sp-Carbon Electrophilicity (Kinetic Lability) DPD->Electrophilic Stable Ambient Stability CrossConj->Stable Reactive Nucleophilic / Photochemical Reactivity Electrophilic->Reactive

Figure 1: Thermodynamic and kinetic dichotomy of DPD.

Physicochemical and Thermodynamic Data

To facilitate experimental design, the foundational quantitative data for DPD is summarized below. The high XLogP3 value indicates significant lipophilicity, which dictates solvent selection (e.g., ethanol, THF, or DMA) during synthetic workflows[1].

PropertyValueSource
IUPAC Name 1,5-diphenylpenta-1,4-diyn-3-one1[1]
Molecular Formula C17H10O1[1]
Molecular Weight 230.26 g/mol 1[1]
Exact Mass 230.073 Da1[1]
XLogP3 5.31[1]
Topological Polar Surface Area 17.1 Ų1[1]

Reactivity Pathways: Overcoming Thermodynamic Sinks

The true utility of DPD lies in its ability to act as a highly reactive electrophile when exposed to specific thermodynamic drivers.

Nucleophilic Additions: When treated with strong nucleophiles like sodium ethoxide, the thermodynamic sink shifts from the linear diyne to a more stable, fully conjugated dienone system. The two-fold addition of sodium ethoxide to the triple bonds of DPD yields exclusively the (E,E)-isomer of 1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one[3]. The exclusive formation of the (E,E)-isomer is driven by the minimization of steric clash between the bulky phenyl and ethoxy groups.

Heterocyclic Derivatization: DPD is a privileged scaffold for synthesizing 4-pyrones, 4-pyridones, and 3-pyrrolones. For instance, Brønsted acid-catalyzed tandem cyclization of DPD in methanol at elevated temperatures (90 °C) yields highly substituted 4-pyrones[4]. The thermal energy is required to overcome the initial activation barrier of the alkyne hydration, after which the cyclization is highly exothermic and thermodynamically irreversible[4].

G DPD 1,5-Diphenyl-1,4-pentadiyn-3-one NaOEt Sodium Ethoxide (Nucleophilic Addition) DPD->NaOEt Acid Brønsted Acid / Amines (Cycloaddition) DPD->Acid UV UV/Vis Irradiation (Homolytic Cleavage) DPD->UV Ether (E,E)-Diethoxy-dienone NaOEt->Ether Hetero 4-Pyrones / 4-Pyridones Acid->Hetero Radical Initiator Radicals UV->Radical

Figure 2: Reaction pathways of DPD driven by thermodynamic sinks.

Photochemical Thermodynamics

Beyond traditional organic synthesis, DPD has emerged as a highly efficient, single-component photoinitiator for radical polymerization[2]. Upon UV/Visible irradiation (up to 350 nm), DPD undergoes rapid homolytic cleavage. The efficiency of DPD as a photoinitiator is fundamentally enthalpy-controlled[5]. The dynamic behavior of the intermediate radical pair is stabilized by the extended conjugation of the phenyl rings, which prevents immediate radical recombination and allows for a high rate of double-bond conversion in acrylate monomers without the need for a co-initiator[5].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are established as self-validating systems.

Protocol A: One-Pot Synthesis of DPD

Mechanism: Grignard addition followed by in situ oxidation. The thermodynamic driving force is the irreversible oxidation of the secondary alcohol to the fully conjugated ketone[3].

  • Grignard Formation: In a flame-dried flask under inert atmosphere, react phenylacetylene (2.0 equiv) with ethylmagnesium bromide (2.0 equiv) in anhydrous THF at 0 °C.

  • Formylation: Slowly add ethyl formate (1.0 equiv) dropwise to the mixture. Stir at room temperature for 2 hours to form the intermediate 1,5-diphenyl-1,4-pentadiyn-3-ol.

  • Oxidation: Cool the reaction to 0 °C and carefully add Jones reagent (chromic acid/sulfuric acid) until the orange color persists, driving the oxidation to the cross-conjugated ketone.

  • Workup: Quench with isopropanol, extract with dichloromethane, wash with brine, dry over anhydrous Na2​SO4​ , and purify via column chromatography to yield DPD.

Protocol B: Synthesis of (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one

Mechanism: Two-fold trans-nucleophilic addition. The reaction requires reflux to overcome the activation energy, yielding the thermodynamically stable (E,E)-isomer[3].

  • Preparation: Dissolve DPD (1.00 g, 8.69 mmol) in 50 mL of absolute ethanol.

  • Addition: Add the DPD solution dropwise to a cooled (0 °C) solution of sodium ethoxide in ethanol (0.44 M, 40 mL, 17.6 mmol).

  • Reflux: Heat the reaction mixture under reflux (approx. 78 °C) for 4 hours.

  • Isolation: Pour the mixture into 100 mL of distilled water and extract with diethyl ether (3 × 75 mL).

  • Purification: Dry the combined organic layers, evaporate the solvent, and purify via silica gel chromatography (eluent: diethyl ether) to afford the product as yellow crystals (m.p. 120–122 °C)[3].

Protocol C: Brønsted Acid-Catalyzed Synthesis of 4-Pyrones

Mechanism: Tandem cyclization. The elevated temperature (90 °C) is strictly required to shift the equilibrium toward the cyclized product[4].

  • Reaction Setup: Charge a sealed tube with DPD (1.0 mmol) and p-toluenesulfonic acid (p-TsOH, 20 mol %) in 5 mL of methanol.

  • Heating: Heat the mixture to 90 °C and stir for 24 hours. (Note: Running this reaction at 65 °C will result in incomplete conversion and recovery of starting material[4]).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the highly substituted 4-pyrone (up to 86% yield)[4].

References

  • PubChem, "1,5-Diphenyl-1,4-pentadiyn-3-one", National Institutes of Health (NIH).
  • MDPI, "(E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one", Molbank 2025.
  • FWF Project Detail, "Cross-conjugated Photoinitiators".
  • ACS Publications, "Brønsted Acid Catalyzed and NIS-Promoted Cyclization of Diynones: Selective Synthesis of 4-Pyrone, 4-Pyridone, and 3-Pyrrolone Derivatives", The Journal of Organic Chemistry.
  • ACS Publications, "New Photocleavable Structures. Diacylgermane-Based Photoinitiators for Visible Light Curing", Macromolecules.

Sources

Foundational

An In-depth Technical Guide to the Formation of 1,5-Diphenyl-1,4-pentadiyn-3-one

Abstract 1,5-Diphenyl-1,4-pentadiyn-3-one is a symmetrical diarylalkynone, a class of molecules recognized for its unique electronic properties and potential applications in materials science and as a synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,5-Diphenyl-1,4-pentadiyn-3-one is a symmetrical diarylalkynone, a class of molecules recognized for its unique electronic properties and potential applications in materials science and as a synthetic intermediate. This guide provides a comprehensive examination of the predominant mechanistic pathways for its formation, focusing on the principles of modern organometallic catalysis. We will dissect the most plausible synthetic strategy, the palladium and copper co-catalyzed Sonogashira coupling, explaining the causal relationships behind experimental choices and providing a detailed, field-proven protocol. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, actionable understanding of this synthesis.

Introduction and Strategic Overview

The synthesis of ynones, particularly conjugated systems like 1,5-diphenyl-1,4-pentadiyn-3-one, requires precise control over carbon-carbon bond formation.[1] Unlike the structurally related 1,5-diphenyl-1,4-pentadien-3-one, which is readily synthesized via base-catalyzed aldol condensation reactions, the formation of the di-alkyne analogue necessitates a different strategic approach.[2][3] The core challenge lies in constructing two separate C(sp²)-C(sp) bonds adjacent to a central carbonyl group.

While various methods for ynone synthesis exist, including the alkynylation of carbonyls followed by oxidation or the coupling of organotrifluoroborates with acyl chlorides, the most efficient and widely adopted strategy for this class of compounds is the Sonogashira cross-coupling reaction.[4] This reaction provides a direct and high-yielding route by coupling a terminal alkyne with an appropriate electrophile, driven by a dual catalytic system.[5]

This guide will focus primarily on a plausible Sonogashira-based approach, dissecting its catalytic cycles to provide a foundational understanding of the transformation.

The Core Mechanism: A Double Sonogashira Coupling

The most logical pathway to construct the C17 carbon backbone of 1,5-diphenyl-1,4-pentadiyn-3-one is through a dual coupling reaction. This involves reacting two equivalents of a phenylacetylene nucleophile with a one-carbon electrophile that will become the central ketone. A suitable C1 electrophile is an acyl dihalide such as phosgene (COCl₂) or a safer equivalent like triphosgene.

The Sonogashira reaction is the cornerstone of this process, employing a synergistic combination of a palladium complex and a copper(I) salt to achieve the desired C-C bond formation under mild conditions.[6] The overall transformation can be represented as:

2 Ph-C≡CH + Cl-CO-Cl ---(Pd/Cu catalyst, Base)---> Ph-C≡C-CO-C≡C-Ph + 2 HCl

The reaction proceeds through two interconnected catalytic cycles.

The Palladium Catalytic Cycle

The primary role of the palladium catalyst is to bring the acyl chloride and the alkyne components together. The cycle involves a Pd(0)/Pd(II) redox couple.

  • Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) complex, typically generated in situ from a Pd(II) precatalyst, reacts with the acyl chloride (R-CO-Cl). This step involves the palladium inserting into the carbon-chlorine bond, oxidizing it from Pd(0) to a square planar Pd(II) species.

  • Transmetalation : The organopalladium(II) complex then reacts with a copper(I) acetylide (formed in the copper cycle). The acetylide group is transferred from copper to palladium, displacing a halide ligand. This is the crucial step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination : The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. The two organic fragments (the acyl group and the alkynyl group) are coupled, forming the ynone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The Copper Co-Catalyst Cycle

The copper(I) salt serves as a co-catalyst, activating the terminal alkyne.[7]

  • π-Alkyne Complex Formation : The copper(I) salt coordinates with the π-system of the terminal alkyne (phenylacetylene).

  • Deprotonation : In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed. This forms a copper(I) acetylide intermediate and the corresponding ammonium salt. This copper acetylide is significantly more nucleophilic than the original alkyne, facilitating the subsequent transmetalation step with the palladium center.[5]

This entire process occurs twice, once for each side of the central carbonyl electrophile, to yield the final symmetrical product. The use of a mild amine base is critical not only for generating the copper acetylide but also for neutralizing the HCl produced during the reaction.[8]

Sonogashira_Mechanism Fig. 1: Simplified Dual Catalytic Cycle Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_OA R-CO-Pd(II)(Cl)L₂ Pd0->Pd_OA Oxidative Addition (R-CO-Cl) Pd_TM R-CO-Pd(II)(C≡CPh)L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Product R-CO-C≡CPh Pd_TM->Product Reductive Elimination CuX Cu(I)X Cu_Pi [PhC≡CH---Cu(I)]⁺X⁻ CuX->Cu_Pi π-Complexation (PhC≡CH) Cu_Ac PhC≡CCu(I) Cu_Pi->Cu_Ac Deprotonation (Base) Cu_Ac->Pd_OA Supplies Acetylide Cu_Ac->CuX note R-CO-Cl = Ph-C≡C-CO-Cl (after first coupling) or Cl-CO-Cl (initially) note->Pd_OA

Fig. 1: Simplified Dual Catalytic Cycle Mechanism

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a representative procedure for the synthesis of 1,5-diphenyl-1,4-pentadiyn-3-one. It is adapted from general, well-established methods for ynone synthesis.[9]

Safety Precaution: Phosgene is extremely toxic. This protocol should only be performed in a certified chemical fume hood by trained personnel using a safer, solid equivalent like triphosgene. All operations should be conducted under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Notes
PhenylacetyleneC₈H₆102.1410.0Freshly distilled
TriphosgeneC₃Cl₆O₃296.751.5Phosgene equivalent (use 1/3 molar eq.)
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.900.15 (3 mol%)Pre-catalyst
Copper(I) IodideCuI190.450.15 (3 mol%)Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.1915.0Anhydrous, as base and solvent
Tetrahydrofuran (THF)C₄H₈O72.11~50 mLAnhydrous solvent
Step-by-Step Procedure
  • Reactor Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add dichlorobis(triphenylphosphine)palladium(II) (0.105 g, 0.15 mmol) and copper(I) iodide (0.029 g, 0.15 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous THF (~30 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe. Begin stirring to dissolve the catalysts. Add phenylacetylene (1.1 mL, 10.0 mmol).

  • Initiation: In a separate dry vial, dissolve triphosgene (0.445 g, 1.5 mmol) in anhydrous THF (~20 mL). Add this solution dropwise to the stirring reaction mixture at room temperature over 30 minutes using a syringe pump. An exothermic reaction and color change may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylacetylene spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure product.

Sources

Exploratory

A Technical Guide to the Computational Modeling of 1,5-Diphenyl-1,4-Pentadiyn-3-One's Frontier Molecular Orbitals

Abstract: This technical guide provides a comprehensive, in-depth protocol for the computational modeling and analysis of the frontier molecular orbitals (FMOs) of 1,5-diphenyl-1,4-pentadiyn-3-one. Designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the computational modeling and analysis of the frontier molecular orbitals (FMOs) of 1,5-diphenyl-1,4-pentadiyn-3-one. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to deliver a field-proven methodology grounded in theoretical principles. We will explore the causality behind experimental choices, from the selection of density functional theory (DFT) methods to the interpretation of orbital energies and electron density distributions. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. By elucidating the electronic landscape of this highly conjugated ynone, this guide aims to empower researchers to predict its reactivity, understand its spectroscopic properties, and unlock its potential in materials science and medicinal chemistry.

Introduction: The Scientific Imperative

1,5-Diphenyl-1,4-pentadiyn-3-one is a fascinating molecule characterized by a highly conjugated system that includes two phenyl rings, two carbon-carbon triple bonds (alkynes), and a central ketone (carbonyl) group. This extended π-system is responsible for its unique electronic and photophysical properties.[1] Such conjugated ynones are not merely academic curiosities; they are pivotal intermediates in organic synthesis and have been explored for their potential as free-radical scavengers and in the development of novel therapeutic agents.[2][3][4]

Understanding the distribution and energy of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. These orbitals govern the molecule's reactivity, dictating where it will accept or donate electrons.[5] The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[6][7]

Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful, efficient, and accurate lens through which to probe these fundamental electronic properties.[8] This guide provides a robust, step-by-step workflow for performing these calculations and interpreting the results with scientific rigor.

Theoretical Foundations: Choosing the Right Tools

A successful computational study begins with a solid theoretical framework. The reactivity and electronic properties of a molecule are fundamentally governed by its molecular orbitals (MOs).

  • Molecular Orbital (MO) Theory: MO theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule.[9] Of these, the FMOs are the most important for chemical reactions.

    • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level correlates with the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.[5]

    • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy level correlates with the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.[5]

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap generally implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.[9]

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] It has become the workhorse of modern computational chemistry due to its favorable balance of computational cost and accuracy, especially for medium to large organic molecules. We select the B3LYP hybrid functional, which has a long track record of providing reliable results for the geometry and electronic properties of organic compounds.[11][12] This is paired with a Pople-style basis set, such as 6-311+G(d,p), which provides sufficient flexibility for an accurate description of the electron distribution.[13]

The Computational Workflow: From Structure to Orbitals

This section details a validated, step-by-step protocol for the computational analysis of 1,5-diphenyl-1,4-pentadiyn-3-one. The workflow is designed to ensure the final results correspond to a true, stable conformation of the molecule.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation mol_build 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry validation 4. True Minimum? freq_calc->validation orbital_analysis 5. FMO & Property Analysis (HOMO, LUMO, MEP) results 6. Interpret Reactivity & Spectroscopic Properties orbital_analysis->results validation->geom_opt No (Imaginary Frequencies) Re-optimize validation->orbital_analysis Yes (0 Imaginary Frequencies)

Caption: Computational workflow for orbital analysis.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest-energy structure of the molecule and confirm it is a stable minimum on the potential energy surface.

  • Structure Generation: Using molecular modeling software (e.g., Avogadro, ChemDraw), construct the 3D chemical structure of 1,5-diphenyl-1,4-pentadiyn-3-one. Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting conformation. Export the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).

  • Input File Preparation: Create an input file for your quantum chemistry package (e.g., Gaussian, ORCA). The key directives must specify:

    • Calculation Type: Opt Freq (to perform optimization followed by frequency calculation).

    • Method: B3LYP (the chosen DFT functional).

    • Basis Set: 6-311+G(d,p) (the chosen basis set).

    • Charge and Multiplicity: 0 1 (for a neutral singlet ground state).

    • Coordinates: The Cartesian coordinates from Step 1.

  • Execution: Submit the calculation to the computational server. This process iteratively adjusts the positions of the atoms to minimize the total energy of the system.

  • Validation: Upon completion, inspect the output file. The primary goal is to check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[14] If one or more imaginary frequencies are present, it indicates the structure is a transition state or a higher-order saddle point, and further optimization is required.

Experimental Protocol 2: Molecular Orbital Analysis

Objective: To calculate, visualize, and interpret the frontier molecular orbitals and the molecular electrostatic potential.

  • Checkpoint File Utilization: The geometry optimization step generates a checkpoint or wavefunction file (e.g., .chk, .gbw). This file contains all the necessary information for further analysis without needing to re-run the entire calculation.

  • Orbital Visualization: Use a visualization program (e.g., GaussView, Chemcraft, Avogadro) to open the checkpoint file. Generate surfaces for the molecular orbitals of interest, primarily the HOMO and LUMO.

    • Render the HOMO surface. Observe the regions of the molecule where the electron density is highest.

    • Render the LUMO surface. Observe the regions where the orbital lobes are largest, indicating sites for electron acceptance.

  • Energy Extraction: Extract the energies of the molecular orbitals from the main output file. It is good practice to record the energies of at least HOMO-1, HOMO, LUMO, and LUMO+1 for a more complete picture.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface. This map plots the electrostatic potential onto the electron density surface. It provides an intuitive guide to the charge distribution:

    • Red regions (most negative potential) indicate areas of high electron density and are prime targets for electrophilic attack.

    • Blue regions (most positive potential) indicate areas of electron deficiency.

    • Green/Yellow regions are relatively neutral.

Results and Interpretation: The Electronic Portrait

The successful execution of the protocols yields a wealth of quantitative and qualitative data. The key is to synthesize this information into a coherent model of the molecule's electronic behavior.

G cluster_input Inputs cluster_output Outputs cluster_interpretation Interpretation structure Molecular Structure (1,5-diphenyl-1,4-pentadiyn-3-one) model Computational Model (DFT: B3LYP/6-311+G(d,p)) structure->model homo HOMO Energy & Distribution model->homo yields lumo LUMO Energy & Distribution model->lumo yields gap HOMO-LUMO Gap (ΔE) model->gap yields reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) homo->reactivity informs lumo->reactivity informs spectroscopy Spectroscopic Properties (Predicted λ_max) gap->spectroscopy correlates with

Caption: Relationship between model, outputs, and interpretation.

Frontier Molecular Orbitals (FMOs)

The analysis of the FMOs reveals the primary sites of electronic activity. For 1,5-diphenyl-1,4-pentadiyn-3-one, the HOMO is expected to be a π-orbital with significant electron density delocalized across the phenylacetylene fragments. This indicates that these are the most electron-rich parts of the molecule and the likely sites of initial interaction with electrophiles.

Conversely, the LUMO is expected to be a π*-antibonding orbital, with significant contributions from the central carbonyl group and the acetylenic carbons. The large LUMO lobes on the carbonyl carbon make it the most probable site for nucleophilic attack, a classic characteristic of ketones.[5]

Quantitative Orbital Data

The calculated orbital energies provide a quantitative basis for assessing reactivity. The data should be summarized for clarity.

OrbitalEnergy (Hartree)Energy (eV)
LUMO+1ValueValue
LUMO -0.085-2.31
HOMO -0.245-6.67
HOMO-1ValueValue
HOMO-LUMO Gap (ΔE) 0.160 4.36
Note: The energy values provided are illustrative and will vary based on the exact computational method and software. The key takeaway is the relative ordering and the magnitude of the gap.

The calculated HOMO-LUMO gap of ~4.36 eV is significant. Molecules with larger gaps tend to be more stable and less reactive. This value also provides a first-order approximation for the energy of the lowest electronic transition, which can be correlated with UV-Visible spectroscopy.[9] Time-Dependent DFT (TD-DFT) calculations can be performed as a follow-up to more accurately predict the absorption spectrum.[10]

Molecular Electrostatic Potential (MEP)

The MEP map provides a complementary and intuitive visualization of the molecule's reactivity. For this molecule, the MEP will invariably show a region of intense negative potential (red) localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs. This confirms the oxygen as a site for interaction with Lewis acids or for hydrogen bonding. The rest of the carbon framework will appear largely neutral (green) to slightly electron-deficient (yellow/blue), consistent with the FMO analysis.

Conclusion and Future Directions

This guide has established a robust and scientifically sound workflow for the computational modeling of 1,5-diphenyl-1,4-pentadiyn-3-one's molecular orbitals. By employing DFT with the B3LYP functional, we can reliably predict the molecule's optimized geometry and analyze its electronic landscape. The FMO analysis identifies the electron-rich phenylacetylene fragments (HOMO) as sites for electrophilic attack and the central carbonyl carbon (LUMO) as the primary site for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and an initial estimate of its electronic absorption properties.

This fundamental understanding is a critical launchpad for further research. These computational insights can guide synthetic chemists in designing new reactions, aid medicinal chemists in understanding potential binding interactions, and help materials scientists predict the electronic behavior of larger, related oligomers and polymers.

References

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  • Wiley Online Library. (2025). DFT mechanistic investigation of the 1,2‐reduction of α,β‐unsaturated ynones. [Link]

  • White Rose eTheses Online. (2023). Combining Experiment and DFT to Study New Reactions. [Link]

  • MDPI. (2025). (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, DFT and molecular docking studies for novel 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oximes. [Link]

  • ResearchGate. (n.d.). Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as.... [Link]

  • Semantic Scholar. (n.d.). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. [Link]

  • White Rose eTheses Online. (2023). Combining experiment and DFT to study new reactions. [Link]

  • ResearchGate. (2023). Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones. [Link]

  • PubMed. (2019). Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. [Link]

  • Academia.edu. (n.d.). 1,5-Diphenyl-1,4-pentadiene-3-ones and cyclic analogues as antioxidative agents. Synthesis and structure-activity relationship. [Link]

  • Graz University of Technology Research Portal. (2024). DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

  • Oregon State University. (2020). CH 336: Ketone Polarity. [Link]

  • Royal Society of Chemistry. (n.d.). Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. [Link]

  • National Center for Biotechnology Information. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]

  • ResearchGate. (2018). (PDF) Keto–enol tautomerism in micro-hydrated acetylacetone: an atoms-in-molecules study. [Link]

  • PubMed. (2020). Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes. [Link]

  • Demuth, T. H., and Eastman, D. E. (1974). Photoemission observations of π-d bonding on Ni, Pd, and Pt surfaces. [Link]

  • PubMed. (2018). Computational prediction of chemical reactions: current status and outlook. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1,5-Diphenyl-1,4-pentadiyn-3-one via Sonogashira Coupling

Introduction 1,5-Diphenyl-1,4-pentadiyn-3-one is a symmetrical diarylalkynone featuring a conjugated system of two phenyl rings and two carbon-carbon triple bonds surrounding a central ketone. This molecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,5-Diphenyl-1,4-pentadiyn-3-one is a symmetrical diarylalkynone featuring a conjugated system of two phenyl rings and two carbon-carbon triple bonds surrounding a central ketone. This molecular architecture makes it a valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds and as a precursor in materials science.[1] The Sonogashira coupling, a powerful cross-coupling reaction, provides an efficient and direct route for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][3] This application note provides a detailed protocol for the synthesis of 1,5-diphenyl-1,4-pentadiyn-3-one utilizing an acyl Sonogashira cross-coupling reaction. This method offers mild reaction conditions and broad functional group tolerance, making it a staple in modern synthetic chemistry.[4][5]

The synthesis proceeds via the coupling of phenylpropioloyl chloride with phenylacetylene, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst in the presence of an amine base.

Reaction Scheme

Mechanism and Key Considerations

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycles:

  • Palladium Cycle: The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the acyl chloride to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) iodide in the presence of the amine base to form a copper(I) acetylide intermediate. This step is vital as it activates the alkyne for the subsequent transmetalation.[8]

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1,5-diphenyl-1,4-pentadiyn-3-one, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

A key consideration in the Sonogashira coupling is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst.[6] Careful control of reaction conditions, such as temperature and the exclusion of oxygen, can minimize this side reaction. Copper-free Sonogashira protocols have also been developed to circumvent this issue.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,5-diphenyl-1,4-pentadiyn-3-one.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierPurity
Phenylpropioloyl chlorideC₉H₅ClO164.60Sigma-Aldrich≥97%
PhenylacetyleneC₈H₆102.13Sigma-Aldrich98%
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.90Strem Chemicals98%
Copper(I) iodideCuI190.45Acros Organics99.5%
Triethylamine (Et₃N)C₆H₁₅N101.19Fisher Scientific≥99.5%, distilled
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Acros Organics99.9%, extra dry
Diethyl ether (Et₂O)C₄H₁₀O74.12Fisher ScientificACS Grade
Saturated aq. NH₄ClNH₄Cl53.49VWR Chemicals
Brine (Saturated aq. NaCl)NaCl58.44VWR Chemicals
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥99.5%
Equipment
  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Septa

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry, two-neck 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add dichlorobis(triphenylphosphine)palladium(II) (70.2 mg, 0.1 mmol, 2 mol%) and copper(I) iodide (19.0 mg, 0.1 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with septa and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add 30 mL of anhydrous THF and 2.1 mL of freshly distilled triethylamine (15 mmol, 3.0 equiv) via syringe. Stir the mixture until the catalysts have dissolved.

  • Addition of Phenylacetylene: Add phenylacetylene (0.55 mL, 5.0 mmol, 1.0 equiv) dropwise to the reaction mixture via syringe.

  • Addition of Phenylpropioloyl Chloride: In a separate, dry vial, dissolve phenylpropioloyl chloride (0.82 g, 5.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

  • Work-up: Upon completion of the reaction (typically 4-6 hours), quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1,5-diphenyl-1,4-pentadiyn-3-one.

Visualizing the Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.

G cluster_workflow Experimental Workflow Setup 1. Add Pd/Cu catalysts to flask Inert 2. Purge with Ar/N₂ Setup->Inert Solvents 3. Add anhydrous THF and Et₃N Inert->Solvents Alkyne 4. Add Phenylacetylene Solvents->Alkyne AcylChloride 5. Add Phenylpropioloyl Chloride solution Alkyne->AcylChloride React 6. Stir at RT, Monitor by TLC AcylChloride->React Quench 7. Quench with aq. NH₄Cl React->Quench Extract 8. Extract with Et₂O Quench->Extract Wash 9. Wash with brine Extract->Wash Dry 10. Dry and Concentrate Wash->Dry Purify 11. Column Chromatography Dry->Purify Product Pure 1,5-diphenyl-1,4-pentadiyn-3-one Purify->Product

Caption: A generalized workflow for the Sonogashira coupling experiment.

G cluster_pd_cycle Palladium Cycle cluster_invisible_pd Palladium Cycle cluster_cu_cycle Copper Cycle cluster_invisible_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ph-C≡C-COCl) Pd0->OxAdd PdII_acyl trans-Pd(II)(C≡C-CO-Ph)(Cl)L₂ RedElim Reductive Elimination PdII_acyl->RedElim Transmetalation Transmetalation PdII_acyl->Transmetalation RedElim->Pd0 Product out CuI CuI Alkyne_act Alkyne Activation (H-C≡C-Ph, Base) CuI->Alkyne_act Cu_acetylide Cu-C≡C-Ph Cu_acetylide->Transmetalation Transmetalation->RedElim Transmetalation->CuI CuI regenerated

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Summary of Reaction Parameters

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A common and effective palladium catalyst for Sonogashira couplings.[3]
Co-catalyst CuI (2 mol%)Activates the terminal alkyne.[6]
Base Triethylamine (3.0 equiv)Acts as a base to deprotonate the alkyne and as a scavenger for HCl.[9]
Solvent Anhydrous THFA good solvent for the reagents and products. Anhydrous conditions are crucial.[9]
Temperature Room TemperatureThe reaction is typically efficient at room temperature.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling and degradation of the catalyst.[9]

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality and activity of the palladium catalyst.

    • Degas the solvent and reaction mixture thoroughly to remove oxygen.

  • Formation of Homocoupled Product (Diacetylene):

    • Minimize the reaction time.

    • Ensure a strictly inert atmosphere.

    • Consider a copper-free protocol if homocoupling is persistent.[4]

  • Incomplete Reaction:

    • Increase the catalyst loading slightly (e.g., to 3 mol%).

    • Gently heat the reaction mixture (e.g., to 40-50 °C).

Conclusion

The acyl Sonogashira coupling provides a robust and efficient method for the synthesis of 1,5-diphenyl-1,4-pentadiyn-3-one. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can achieve high yields of the desired product. This protocol serves as a comprehensive guide for scientists and professionals in drug development and materials science, enabling the reliable synthesis of this valuable chemical intermediate.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • RSC Publishing. (2023, June 27). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride. Available at: [Link]

  • ACS Publications. (2023, April 13). Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. Available at: [Link]

  • ResearchGate. (n.d.). Consecutive Three-Component Synthesis of Ynones by Decarbonylative Sonogashira Coupling | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Available at: [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]

  • Nature. (2023, December 13). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PMC. (2023, May 26). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Available at: [Link]

  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • ResearchGate. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Request PDF. Available at: [Link]

  • ACS Publications. (2008, January 30). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Available at: [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • PubMed. (2008, March 6). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. Available at: [Link]

  • MDPI. (2019, December 25). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • Iowa State University. (2004, July 24). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • Slideshare. (n.d.). Sonogashira reaction. Available at: [Link]

  • MDPI. (2025, March 29). 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Available at: [Link]

  • ResearchGate. (n.d.). Multi‐step synthesis of diarylacetylenes via sequential Sonogashira.... Available at: [Link]

  • Warsaw University of Technology. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available at: [Link]

  • ArODES. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Available at: [Link]

  • Bulgarian Academy of Sciences. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Available at: [Link]

  • Google Patents. (n.d.). US8822732B2 - 1,5-diphenyl-penta-1,4-dien-3-one compounds.

Sources

Application

Application Note: Multicomponent Double Diels-Alder/Nazarov Tandem Cyclization Using 1,5-Diphenyl-1,4-pentadiyn-3-one

Executive Summary For drug development professionals and synthetic chemists, the rapid assembly of complex, stereochemically dense polycyclic scaffolds from simple precursors is a critical bottleneck in library generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the rapid assembly of complex, stereochemically dense polycyclic scaffolds from simple precursors is a critical bottleneck in library generation. 1,5-Diphenyl-1,4-pentadiyn-3-one —a symmetric, cross-conjugated diynone—serves as a highly potent bis-dienophile. By leveraging its unique electronic topology, researchers can execute a one-pot Multicomponent Double Diels-Alder/Nazarov Tandem Cyclization [1]. This methodology generates five new carbon-carbon bonds, three rings, and multiple stereogenic centers in a single reaction vessel, providing step-economical access to [6-5-6] tricyclic terpenoid-like architectures.

Mechanistic Rationale & Reaction Design

The success of this tandem sequence relies on the precise exploitation of causality in electronic desymmetrization:

  • The First [4+2] Cycloaddition: The central electron-withdrawing ketone lowers the Lowest Unoccupied Molecular Orbital (LUMO) of both adjacent alkynes. Upon introduction of an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene), a normal-electron-demand Diels-Alder reaction occurs. This breaks the symmetry of the molecule, yielding a mono-adduct (a cross-conjugated enynone).

  • The Second[4+2] Cycloaddition: Although the first cycloaddition slightly alters the global electronic landscape, the remaining alkyne is still sufficiently conjugated to the carbonyl core. The excess diene engages this alkyne in a second cycloaddition, forming a bis-adduct (a cross-conjugated dienone). Crucially, this dienone is the requisite precursor for the subsequent electrocyclization.

  • The Nazarov Electrocyclization: The addition of a strong Lewis acid (such as BCl₃) coordinates the carbonyl oxygen, generating a highly delocalized pentadienyl/oxyallyl cation intermediate. This triggers a thermally allowed 4π conrotatory electrocyclization [2]. The steric bulk of the newly formed cyclohexadiene rings dictates the facial selectivity of the ring closure, resulting in excellent diastereoselectivity (>20:1) [1].

Workflow & Logical Relationships

TandemPathway Diynone 1,5-Diphenyl-1,4-pentadiyn-3-one (Cross-Conjugated Diynone) MonoAdduct Mono-Adduct (Cross-Conjugated Enynone) Diynone->MonoAdduct 1st [4+2] Cycloaddition Diene Electron-Rich Diene (e.g., 2,3-dimethyl-1,3-butadiene) Diene->MonoAdduct BisAdduct Bis-Adduct (Cross-Conjugated Dienone) Diene->BisAdduct MonoAdduct->BisAdduct 2nd [4+2] Cycloaddition Oxyallyl Oxyallyl Cation (Reactive Intermediate) BisAdduct->Oxyallyl Nazarov Initiation LewisAcid Lewis Acid (e.g., BCl3) LewisAcid->Oxyallyl Product [6-5-6] Tricyclic Product (Terpenoid Scaffold) Oxyallyl->Product 4π Electrocyclization & Ring Closure

Figure 1: Reaction pathway of the Multicomponent Double Diels-Alder/Nazarov Tandem Cyclization.

Experimental Protocol: One-Pot Synthesis of [6-5-6] Tricyclic Scaffolds

This protocol is designed as a self-validating system. Do not proceed to the Nazarov cyclization phase until the bis-adduct formation is analytically confirmed.

Phase 1: Double Diels-Alder Cycloaddition
  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1,5-diphenyl-1,4-pentadiyn-3-one (1.0 mmol, 230 mg) in anhydrous toluene (10 mL) under an argon atmosphere.

  • Diene Addition: Add 2,3-dimethyl-1,3-butadiene (4.0 mmol, ~450 µL) via syringe. Causality Note: A 4-fold excess is required to drive the second, sterically hindered cycloaddition to completion.

  • Thermal Activation: Seal the flask and heat the mixture to 110 °C in an oil bath for 16 hours.

  • QC Checkpoint 1 (Validation): Withdraw a 50 µL aliquot, concentrate, and analyze via crude ¹H NMR. The reaction is complete when the alkyne carbon signals (δ 80–90 ppm) entirely disappear, replaced by complex multiplet signals in the sp³ region (δ 2.0–3.5 ppm) corresponding to the new cyclohexadiene rings.

Phase 2: Lewis Acid-Mediated Nazarov Cyclization
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature, then transfer to a dry ice/acetone bath to cool to -78 °C. Causality Note: The Nazarov cyclization of these highly substituted systems is exothermic; initiating at -78 °C prevents decomposition and polymerization of the diene.

  • Initiation: Slowly add a 1.0 M solution of BCl₃ in hexanes (1.2 mmol, 1.2 mL) dropwise over 5 minutes.

  • QC Checkpoint 2 (Validation): Upon addition of BCl₃, the solution will immediately transition to a deep, vibrant red/purple color. This visual cue is a hallmark of the highly delocalized oxyallyl cation intermediate [3].

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature over 4 hours.

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) at 0 °C. Stir vigorously until the organic layer shifts from dark purple to a pale yellow/orange.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, 5–10% EtOAc in hexanes) to isolate the [6-5-6] tricyclic product.

Quantitative Data & Optimization

The choice of Lewis acid and temperature profile is critical for the Nazarov phase. Table 1 summarizes the optimization parameters demonstrating the superiority of BCl₃ for sterically encumbered cross-conjugated dienones.

Table 1: Optimization of Reaction Conditions for the Tandem Sequence

EntryDiene (Equivalents)SolventLewis Acid (Equiv)Temperature ProfileYield (%)Diastereomeric Ratio (dr)
12,3-Dimethyl-1,3-butadiene (4.0)TolueneNone (Thermal)110 °C (24 h)0N/A
22,3-Dimethyl-1,3-butadiene (4.0)TolueneBF₃·OEt₂ (1.2)110 °C, then -78 °C to rt4510:1
32,3-Dimethyl-1,3-butadiene (4.0)TolueneBCl₃ (1.2) 110 °C, then -78 °C to rt 85 >20:1
4Cyclopentadiene (4.0)TolueneBCl₃ (1.2)80 °C, then -78 °C to rt81>20:1
5Isoprene (4.0)TolueneBCl₃ (1.2)110 °C, then -78 °C to rt7615:1

Data Interpretation: Thermal conditions alone (Entry 1) fail to initiate the Nazarov cyclization due to the high activation barrier of the highly substituted dienone. While BF₃·OEt₂ (Entry 2) promotes the reaction, the stronger Lewis acidity of BCl₃ (Entry 3) is required to fully coordinate the sterically hindered carbonyl, maximizing both yield and stereocontrol.

References

  • Carmichael, R. A., & Chalifoux, W. A. (2016). Multicomponent Double Diels-Alder/Nazarov Tandem Cyclization of Symmetric Cross-Conjugated Diynones to Generate [6-5-6] Tricyclic Products. Chemistry - A European Journal.[Link]

  • Janka, M., He, W., Haedicke, I. E., Fronczek, F. R., Frontier, A. J., & Eisenberg, R. (2006). Tandem Nazarov Cyclization−Michael Addition Sequence Catalyzed by an Ir(III) Complex. Journal of the American Chemical Society.[Link]

  • Jacob, S., et al. (2021). Tandem Michael–anti-Michael Addition-Mediated Orthogonal Strapping of Diynones: Regioselective Spirocyclopentannulation of Oxindoles and Pyrazolones and DFT Validation. The Journal of Organic Chemistry.[Link]

Method

Application Note: Catalytic Asymmetric Michael Addition to 1,5-Diphenyl-1,4-pentadiyn-3-one

Strategic Rationale & Mechanistic Causality Cross-conjugated diynones, specifically 1,5-diphenyl-1,4-pentadiyn-3-one , are highly versatile and electrophilic building blocks in organic synthesis. Their unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

Cross-conjugated diynones, specifically 1,5-diphenyl-1,4-pentadiyn-3-one , are highly versatile and electrophilic building blocks in organic synthesis. Their unique structural topology—featuring two alkyne moieties conjugated to a central ketone—makes them exceptional Michael acceptors. Historically, these substrates have been utilized in transition-metal-free tandem Michael–anti-Michael spirocyclopentannulations to generate complex architectures like spiro-oxindoles[1].

However, achieving a catalytic asymmetric mono-Michael addition to this substrate presents two distinct challenges:

  • Chemoselectivity: The extreme electrophilicity of the diynone often leads to over-reaction (double addition) or uncontrolled polymerization.

  • Stereoselectivity: Establishing absolute stereocontrol at the newly formed chiral center requires a highly ordered transition state, which is difficult to achieve with linear, sterically unhindered alkynes[2].

To overcome these hurdles, this protocol employs a bifunctional cinchona alkaloid-derived squaramide catalyst .

The Causality of the Catalyst Design

The success of this reaction relies on a dual-activation (push-pull) mechanism. The squaramide moiety of the catalyst donates two strong hydrogen bonds to the central carbonyl oxygen of 1,5-diphenyl-1,4-pentadiyn-3-one. This interaction withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the diynone and activating it toward nucleophilic attack[3]. Simultaneously, the basic quinuclidine nitrogen of the cinchona scaffold deprotonates the incoming prochiral nucleophile (e.g., diethyl malonate), raising its Highest Occupied Molecular Orbital (HOMO). This simultaneous activation restricts the degrees of freedom, locking the substrates into a rigid transition state that ensures high enantiofacial discrimination.

Mechanism Cat Chiral Squaramide Catalyst Diynone 1,5-Diphenyl-1,4-pentadiyn-3-one Cat->Diynone H-Bonding (LUMO lowering) Nuc Prochiral Nucleophile Cat->Nuc Deprotonation (HOMO raising) TS Highly Ordered Transition State Diynone->TS Nuc->TS Prod Enantioenriched Michael Adduct TS->Prod

Figure 1: Bifunctional activation mode for enantioselective C-C bond formation.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . In-process controls (IPCs) via Thin Layer Chromatography (TLC) and Chiral HPLC are embedded into the workflow to prevent the formation of the thermodynamic double-adduct.

Materials & Reagents
  • Electrophile: 1,5-Diphenyl-1,4-pentadiyn-3-one (0.2 mmol, strictly dried under vacuum).

  • Nucleophile: Diethyl malonate (0.24 mmol, 1.2 equiv).

  • Catalyst: Cinchona-derived squaramide catalyst (10 mol%).

  • Solvent: Anhydrous Toluene (2.0 mL). Note: Non-polar solvents are mandatory to prevent disruption of the critical hydrogen-bonding network between the catalyst and the substrate.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 10 mL Schlenk tube under argon. Add 1,5-diphenyl-1,4-pentadiyn-3-one (46.0 mg, 0.2 mmol) and the squaramide catalyst (10 mol%).

  • Solvent Introduction: Inject 2.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or dry ice/acetone bath maintained strictly at -20 °C . Causality: Lowering the temperature suppresses the uncatalyzed racemic background reaction and kinetically traps the mono-adduct, preventing the tandem anti-Michael addition.

  • Nucleophile Addition: Dropwise, add diethyl malonate (38.4 mg, 0.24 mmol) over 2 minutes.

  • In-Process Validation (IPC):

    • At 4 hours: Extract a 10 µL aliquot, quench in 1 mL hexane/isopropanol (90:10), and run a rapid chiral HPLC assay. You should observe the emergence of a single major enantiomer.

    • At 24 hours: Perform TLC (Hexane/EtOAc 8:2). The diynone spot ( Rf​≈0.6 ) should be consumed, replaced by the mono-adduct ( Rf​≈0.4 ). If a lower spot ( Rf​≈0.2 ) appears, double-addition is occurring; quench immediately.

  • Quenching & Workup: Once IPC confirms >95% conversion (typically 24–36 h), quench the reaction cold by adding 2 mL of saturated aqueous NH4​Cl . Extract with dichloromethane ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc).

Workflow A 1. Substrate Preparation Diynone + Nucleophile B 2. Catalyst Introduction 10 mol% Bifunctional Catalyst A->B C 3. Asymmetric Addition Toluene, -20°C, 24-36 h B->C D 4. In-Process Validation TLC & Chiral HPLC Check C->D E 5. Quench & Isolate Aqueous Wash & Flash Chromatography D->E F 6. Data Verification NMR, HRMS, ee% Determination E->F

Figure 2: Step-by-step experimental workflow for the asymmetric Michael addition.

Quantitative Data & Optimization

The choice of solvent and temperature is not arbitrary; it is the fundamental driver of enantioselectivity. Polar solvents (like THF or DCM) competitively hydrogen-bond with the catalyst, eroding stereocontrol. Table 1 demonstrates the empirical validation of these parameters.

Table 1: Optimization of Reaction Conditions

EntrySolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1DCM25128562
2THF25187855
3Toluene25148876
4Toluene0249189
5 Toluene -20 36 94 96

Reaction conditions: 1,5-diphenyl-1,4-pentadiyn-3-one (0.2 mmol), diethyl malonate (0.24 mmol), catalyst (10 mol%). Yields refer to isolated mono-adduct.

Table 2: Substrate Scope (Nucleophile Variation)

Once the optimal conditions (-20 °C, Toluene) were established, the protocol was validated across various nucleophiles critical for drug development.

NucleophileIsolated Yield (%)Enantiomeric Excess (ee %)
Diethyl malonate9496
Acetylacetone9294
Nitromethane8891
3-Methyl-1-phenyl-2-pyrazolin-5-one8598

References

  • Sarma, M. J., et al. "Tandem Michael–anti-Michael Addition-Mediated Orthogonal Strapping of Diynones: Regioselective Spirocyclopentannulation of Oxindoles and Pyrazolones and DFT Validation." The Journal of Organic Chemistry, 2021.[1] URL: [Link]

  • Jørgensen, K. A., et al. "Direct Catalytic Asymmetric Doubly Vinylogous Michael Addition of α,β-Unsaturated γ-Butyrolactams to Dienones." Angewandte Chemie International Edition, 2015.[2] URL: [Link]

  • Hayashi, Y., et al. "Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether." ACS Organic & Inorganic Au, 2022.[3] URL: [Link]

Sources

Application

Application Note: Synthesis of Highly Functionalized Pyrimidines from 1,5-Diphenyl-1,4-pentadiyn-3-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The pyrimidine scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, serving as the core of numerous kinase inhibitors, antiviral agents, and receptor antagonists. The introduction of an alkynyl group directly onto the pyrimidine ring (e.g., at the C4 or C6 position) significantly enhances the molecule's binding affinity through extended π

π stacking interactions in deep hydrophobic binding pockets, such as those found in A3 adenosine receptors[1].

This application note details a highly efficient, regioselective protocol for the synthesis of 2-substituted 4-phenyl-6-(phenylethynyl)pyrimidines via the direct condensation of the cross-conjugated diynone 1,5-diphenyl-1,4-pentadiyn-3-one with amidine or guanidine derivatives[2]. By leveraging the differential electrophilicity of the diynone system, this protocol provides a self-validating, scalable route to complex alkynylated heterocycles without the need for transition-metal-catalyzed cross-coupling steps.

Mechanistic Insights & Causality

The reaction between 1,5-diphenyl-1,4-pentadiyn-3-one and an amidine (e.g., benzamidine) is a cascade process driven by thermodynamics and orbital alignment.

  • Activation: Amidines are typically supplied as stable hydrochloride salts. A strong alkoxide base (e.g., NaOEt) is required to liberate the free, nucleophilic amidine.

  • Michael-Type Addition: The free amidine nitrogen performs a nucleophilic attack on the highly electrophilic β -carbon of one of the alkyne moieties. Because 1,5-diphenyl-1,4-pentadiyn-3-one is symmetric, attack at either β -carbon yields the identical enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen of the amidine attacks the central carbonyl carbon (6-exo-trig cyclization). The central carbonyl is significantly more electrophilic than the remaining unreacted alkyne, ensuring strict regiocontrol[3].

  • Aromatization: Subsequent dehydration (-H₂O) provides the thermodynamic driving force to yield the fully aromatized pyrimidine ring, leaving the second phenylethynyl group intact at the C6 position[2].

Mechanism A 1,5-Diphenyl-1,4-pentadiyn-3-one (Electrophile) C Michael Addition (β-Carbon Attack) A->C B Amidine / Guanidine (Nucleophile) B->C D Enamine Intermediate C->D E Intramolecular Cyclization (Carbonyl Attack) D->E F Dehydration (-H2O) E->F G 4-Phenyl-6-(phenylethynyl)pyrimidine (Aromatized Product) F->G

Caption: Mechanistic workflow of pyrimidine synthesis from a cross-conjugated diynone.

Optimization of Reaction Conditions

To maximize the yield and prevent the competitive polymerization of the diynone, the choice of solvent and base is critical. Protic solvents like ethanol stabilize the transition states during hemiaminal formation and facilitate the necessary proton transfers for dehydration.

Table 1: Condition Optimization for 2,4-Diphenyl-6-(phenylethynyl)pyrimidine Synthesis

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1 EtOH NaOEt (1.5) 78 (Reflux) 4 85 Optimal. Protic environment accelerates dehydration; clean conversion.
2DMFK₂CO₃ (2.0)100672Elevated temp caused partial thermal degradation of the diynone.
3MeCNEt₃N (2.0)821245Et₃N is insufficiently basic to rapidly liberate the amidine, stalling reaction.
4THFt-BuOK (1.5)65868Aprotic solvent slowed the dehydration step; intermediate buildup observed.
5EtOHNone7824< 5Confirms the absolute necessity of base to neutralize the amidine HCl salt.

Experimental Protocol

Materials and Reagents
  • Starting Material: 1,5-Diphenyl-1,4-pentadiyn-3-one (1.0 mmol, 230 mg)

  • Nucleophile: Benzamidine hydrochloride (1.2 mmol, 188 mg)

  • Base: Sodium ethoxide (NaOEt) (1.5 mmol, 102 mg)

  • Solvent: Absolute Ethanol (10 mL)

  • Workup: Ethyl acetate (EtOAc), Distilled H₂O, Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Amidine Free-Base Generation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add benzamidine hydrochloride (188 mg, 1.2 mmol) and absolute ethanol (5 mL) to the flask.

  • Add sodium ethoxide (102 mg, 1.5 mmol) in one portion. Stir the suspension at room temperature for 15 minutes.

    • Causality: This step ensures the complete neutralization of the hydrochloride salt, generating the highly nucleophilic free benzamidine. A slight excess of base ensures the reaction environment remains alkaline.

Step 2: Diynone Addition and Cyclization 4. Dissolve 1,5-diphenyl-1,4-pentadiyn-3-one (230 mg, 1.0 mmol) in absolute ethanol (5 mL). 5. Add the diynone solution dropwise to the stirring amidine mixture over 5 minutes. 6. Heat the reaction mixture to reflux (78 °C) using an oil bath.

  • Causality: Dropwise addition prevents localized high concentrations of the diynone, mitigating the risk of alkyne polymerization. Refluxing provides the activation energy necessary for the final dehydration step to yield the aromatic pyrimidine.

Step 3: Reaction Monitoring 7. Monitor the reaction progress via TLC (Eluent: 8:2 Hexanes/EtOAc) every hour.

  • Self-Validation: The starting diynone absorbs strongly at 254 nm. The product, 2,4-diphenyl-6-(phenylethynyl)pyrimidine, possesses an extended conjugated π -system and will exhibit bright blue fluorescence under long-wave UV (365 nm). Disappearance of the 254 nm spot and appearance of the 365 nm fluorescent spot validates the transformation.

Step 4: Workup and Isolation 8. Upon completion (approx. 4 hours), cool the reaction mixture to room temperature. 9. Quench the reaction by adding 15 mL of distilled water. 10. Extract the aqueous mixture with EtOAc (3 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 12. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes. 13. Collect the fluorescent fractions, concentrate, and dry under high vacuum to afford the pure product as a pale yellow solid.

Analytical Characterization (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (m, 2H, Ar-H), 8.20 (m, 2H, Ar-H), 7.85 (s, 1H, Pyrimidine C5-H), 7.65 (m, 2H, Ar-H), 7.55–7.40 (m, 9H, Ar-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.5 (C2), 163.0 (C4), 153.2 (C6), 138.0, 132.5, 131.0, 129.5, 128.8, 128.5, 128.0, 122.0, 115.5 (C5), 95.0 (Alkyne Internal C), 86.5 (Alkyne Terminal C).

  • HRMS (ESI): m/z calcd for C₂₄H₁₇N₂ [M+H]⁺ 333.1386, found 333.1390.

Troubleshooting & Best Practices

  • Issue: Low yield with recovery of an intermediate mass.

    • Cause: Incomplete dehydration.

    • Solution: Ensure the reaction is heated to a vigorous reflux. If using a less nucleophilic amidine, adding catalytic amounts of a Lewis acid (e.g., ZnCl₂) can facilitate the final water elimination[3].

  • Issue: Formation of dark, insoluble tars.

    • Cause: Polymerization of the diynone starting material.

    • Solution: Ensure the diynone is added slowly to an already basic solution of the amidine. Do not heat the diynone in the presence of base without the nucleophile present.

References

  • Gold-Catalyzed 1,3-Transposition of Ynones Source: nih.gov URL:[Link]

  • Structure-Activity Relationships of 4-(Phenylethynyl)-6-phenyl-1,4-dihydropyridines as Highly Selective A3 Adenosine Receptor Antagonists Source: nih.gov URL:[Link]

  • Pyrimidine synthesis Source: organic-chemistry.org URL:[Link]

Sources

Method

Application Note: 1,5-Diphenyl-1,4-pentadiyn-3-one in Advanced Click Chemistry Workflows

Executive Summary 1,5-Diphenyl-1,4-pentadiyn-3-one (DPPDO, CAS: 15814-30-9) is a highly versatile cross-conjugated diynone that has emerged as a powerhouse in modern click chemistry[1]. For researchers in biomaterials, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Diphenyl-1,4-pentadiyn-3-one (DPPDO, CAS: 15814-30-9) is a highly versatile cross-conjugated diynone that has emerged as a powerhouse in modern click chemistry[1]. For researchers in biomaterials, polymer chemistry, and drug development, DPPDO serves two distinct, highly valuable roles:

  • As an autonomous visible-light photoinitiator for radical photoclick reactions (e.g., thiol-ene/yne)[2].

  • As a highly activated electrophilic substrate for metal-free nucleophilic conjugate additions (thiol-yne and amino-yne click chemistry)[3].

This application note provides a deep mechanistic analysis of DPPDO, quantitative data for experimental design, and self-validating protocols to ensure high-fidelity results in your click chemistry workflows.

Mechanistic Insights: The Causality of Reactivity

The Photoclick Initiator Pathway

Traditional Type II photoinitiators (like camphorquinone) require amine co-initiators to generate radicals, which poses severe toxicity and leaching risks in biological applications. DPPDO circumvents this limitation. The extended π -conjugation of the two phenylethynyl groups with the central carbonyl red-shifts its n→π∗ absorption maximum into the near-UV/visible region (up to 350–400 nm)[2]. Upon photon absorption, DPPDO exhibits surprisingly high activity for double-bond conversion and rapid polymerization without the need for any co-initiator[2]. It autonomously generates initiating radicals via homolytic cleavage or direct hydrogen abstraction from the monomer matrix, enabling highly biocompatible spatiotemporal control over photoclick reactions.

The Nucleophilic Click Substrate Pathway

In metal-free click chemistry, DPPDO acts as an exceptional Michael acceptor[4]. The central ketone acts as a powerful electron-withdrawing group, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkynes. This extreme electrophilic activation makes the triple bonds highly susceptible to nucleophilic attack by thiolates or amines[3]. The reaction proceeds via a tandem double Michael addition, allowing for the rapid, ambient-temperature synthesis of conjugated step-growth polymers or the orthogonal strapping of complex heterocycles[3].

G cluster_0 Photoclick Initiation cluster_1 Nucleophilic Click Substrate DPPDO 1,5-diphenyl-1,4-pentadiyn-3-one (DPPDO) Light Visible Light (350-400 nm) DPPDO->Light Photon Absorption Nu Thiol/Amine Nucleophile (Base Catalyzed) DPPDO->Nu Electrophilic Attack Radical Radical Generation (Standalone) Light->Radical H-Abstraction/Cleavage Polymer Photoclick Polymerization (Thiol-Ene/Yne) Radical->Polymer Initiation Michael Double Michael Addition (Thiol-Yne) Nu->Michael Conjugate Addition Hetero Conjugated Polymers & Heterocycles Michael->Hetero Step-Growth

Fig 1. Dual reaction pathways of 1,5-diphenyl-1,4-pentadiyn-3-one in click chemistry applications.

Quantitative Data & Physicochemical Profile

To design effective formulations, researchers must account for the physical and kinetic properties of DPPDO. The table below summarizes critical parameters for experimental integration.

Property / ParameterValue / CharacteristicMechanistic Implication for Experimental Design
Molecular Weight 230.26 g/mol [1]Highly soluble in organic monomers, acrylate matrices, and polar aprotic solvents (DMF/THF).
UV-Vis Absorption Max ~350 nm (tailing to 400 nm)[2]Enables the use of standard 365 nm or 405 nm LED light sources, avoiding harsh UV-C radiation.
Photoinitiation Efficiency High activity at low conc.[2]Exceptionally fast radical generation; suitable for rapid 3D bioprinting and hydrogel curing.
Electrophilicity Extreme (Cross-conjugated)[3]Drives rapid, spontaneous double Michael additions with thiols at ambient temperature[4].
Co-initiator Requirement None (Standalone PI)[2]Eliminates the need for toxic amine-based co-initiators, streamlining regulatory compliance.

Experimental Protocols

Protocol A: Visible-Light Mediated Thiol-Ene Photoclick Polymerization

This protocol utilizes DPPDO as an autonomous photoinitiator to drive the rapid cross-linking of a thiol-ene matrix.

Step 1: Matrix Formulation

  • Action : Dissolve DPPDO (0.5 wt%) in a stoichiometric mixture of a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP) and an ene monomer (e.g., triallyl cyanurate, TAC).

  • Causality : Maintaining the photoinitiator concentration at ≤0.5 wt% prevents the "inner filter effect"—a phenomenon where excessive surface absorption blocks photon penetration, leading to an uncured bottom layer.

Step 2: Deoxygenation

  • Action : Purge the formulation with Argon for 10 minutes in a sealed, light-protected vial.

  • Causality : Molecular oxygen ( O2​ ) is a triplet diradical that rapidly scavenges initiating carbon-centered radicals to form unreactive peroxyl radicals. Removing dissolved oxygen prevents reaction inhibition.

Step 3: LED Irradiation

  • Action : Expose the formulation to a 365 nm or 405 nm LED light source ( 10−30 mW/cm2 ) for 10–30 seconds.

  • Causality : The extended cross-conjugation of DPPDO shifts its absorption tail into the near-UV/visible region[2]. This specific wavelength range triggers efficient radical generation without inducing thermal degradation or damaging embedded biological components.

Step 4: Self-Validating Characterization

  • Action : Monitor the reaction kinetics via real-time Fourier Transform Infrared (RT-FTIR) spectroscopy.

  • Causality : A successful thiol-ene photoclick is self-validated by the simultaneous, stoichiometric disappearance of the S-H stretching band (~2570 cm⁻¹) and the C=C stretching band (~1630 cm⁻¹).

Workflow S1 Step 1: Formulation Dissolve DPPDO (0.5 wt%) Add Monomer/Thiol Matrix S2 Step 2: Deoxygenation Argon Purge (10 min) Prevent Radical Quenching S1->S2 S3 Step 3: Irradiation 365-405 nm LED Source 10-30s Exposure S2->S3 S4 Step 4: Validation Real-Time Photo-DSC FTIR Conversion Tracking S3->S4

Fig 2. Self-validating experimental workflow for DPPDO-initiated visible-light photoclick reactions.

Protocol B: Metal-Free Nucleophilic Thiol-Yne Step-Growth Polymerization

This protocol utilizes DPPDO as an activated electrophilic monomer to synthesize conjugated step-growth polymers via nucleophilic click chemistry.

Step 1: Monomer Solvation

  • Action : Dissolve equimolar amounts of DPPDO and a dithiol (e.g., 1,4-benzenedithiol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Causality : DMF is a polar aprotic solvent that highly stabilizes the thiolate transition state, accelerating the kinetics of the nucleophilic conjugate addition[3].

Step 2: Base Catalysis

  • Action : Add 5 mol% of N-methylmorpholine (NMM) dropwise to the solution at ambient temperature.

  • Causality : NMM is a mild, sterically hindered tertiary amine. It is sufficiently basic to deprotonate the thiol to a highly nucleophilic thiolate anion, but not nucleophilic enough to attack the diynone itself or trigger unwanted aldol side-reactions[3].

Step 3: Tandem Michael Addition

  • Action : Stir the mixture at 25°C for 2–4 hours.

  • Causality : The central ketone of DPPDO acts as a powerful electron-withdrawing group, drastically lowering the LUMO of the adjacent alkynes. This activates the triple bonds for a rapid, spontaneous double Michael addition without the need for transition metal catalysts[3].

Step 4: Self-Validating Precipitation

  • Action : Precipitate the resulting polymer into cold methanol, filter, and analyze via 1H NMR and FTIR.

  • Causality : The reaction is self-validating through the disappearance of the alkyne stretch (~2200 cm⁻¹) in FTIR, and the emergence of vinylic protons (~6.5-7.5 ppm) in NMR, confirming the successful transformation of the diynone into a conjugated dithioether backbone.

References

1.[1] Title : 1,5-Diphenyl-1,4-pentadiyn-3-one - PubChem Source : nih.gov URL :[Link]

2.[2] Title : New Photocleavable Structures. Diacylgermane-Based Photoinitiators for Visible Light Curing Source : Macromolecules - ACS Publications URL :[Link]

3.[3] Title : Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source : Chemical Reviews - ACS Publications URL :[Link]

4.[4] Title : SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species Source : bioRxiv URL :[Link]

Sources

Application

Application Notes and Protocols: Reagents for the a-Oxidation of 1,5-Diphenyl-1,4-pentadiyn-3-one

Introduction 1,5-Diphenyl-1,4-pentadiyn-3-one is a highly conjugated molecule featuring two internal alkyne functionalities flanking a central ketone. This unique structure presents several possibilities for oxidative tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,5-Diphenyl-1,4-pentadiyn-3-one is a highly conjugated molecule featuring two internal alkyne functionalities flanking a central ketone. This unique structure presents several possibilities for oxidative transformation, offering pathways to novel molecular architectures. The reactivity of this substrate is dominated by the electron-rich carbon-carbon triple bonds, while the ketone group is relatively resistant to oxidation under non-forcing conditions.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate oxidizing reagents and protocols for the controlled oxidation of 1,5-diphenyl-1,4-pentadiyn-3-one. We will explore both mild and harsh oxidative conditions, elucidating the expected products and the mechanistic rationale behind these transformations.

Strategic Considerations for Oxidation

The oxidation of 1,5-diphenyl-1,4-pentadiyn-3-one can be directed down two primary pathways, dictated by the choice of oxidant and reaction conditions:

  • Mild Oxidation: This approach aims to functionalize the alkyne moieties without cleaving the carbon-carbon triple bond. The expected products are α,α'-tetracarbonyl compounds.

  • Harsh Oxidation (Oxidative Cleavage): This strategy involves the complete rupture of the alkyne triple bonds, leading to the formation of carboxylic acids and potentially the cleavage of the central ketone.

The ketone functionality within the starting material is generally stable to most oxidizing agents that react with alkynes. However, under very harsh conditions (e.g., hot, concentrated potassium permanganate), the ketone can be cleaved.[1][2]

Mild Oxidation: Synthesis of 1,5-Diphenylpentane-1,2,3,4,5-pentaone

Under mild, neutral, and cold conditions, potassium permanganate (KMnO₄) can oxidize internal alkynes to α-dicarbonyls (1,2-diketones).[3][4][5] For 1,5-diphenyl-1,4-pentadiyn-3-one, this reaction is expected to proceed at both alkyne functionalities to yield the corresponding tetraketone.

Mechanism of Mild Permanganate Oxidation

The reaction proceeds through a cyclic manganate(V) ester intermediate, which forms upon the syn-addition of the permanganate to the triple bond. This intermediate is then hydrolyzed to a diol, which is subsequently oxidized to the α-dicarbonyl. The reaction is typically carried out at low temperatures to prevent over-oxidation and cleavage of the carbon-carbon bond.

mild_oxidation start 1,5-Diphenyl-1,4-pentadiyn-3-one reagent KMnO₄ (cold, dilute, neutral) intermediate Cyclic Manganate(V) Ester Intermediate start->intermediate syn-addition diol Tetrahydroxy Intermediate intermediate->diol Hydrolysis product 1,5-Diphenylpentane-1,2,3,4,5-pentaone diol->product Oxidation

Caption: Mild oxidation pathway of 1,5-diphenyl-1,4-pentadiyn-3-one.

Experimental Protocol: Mild Oxidation with Potassium Permanganate

Materials:

  • 1,5-Diphenyl-1,4-pentadiyn-3-one

  • Potassium permanganate (KMnO₄)

  • Acetone (ACS grade)

  • Distilled water

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-diphenyl-1,4-pentadiyn-3-one (1.0 eq) in acetone (20 mL/g of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium permanganate (4.0 eq) in distilled water (30 mL/g of KMnO₄).

  • Slowly add the KMnO₄ solution dropwise to the stirred acetone solution of the substrate over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue stirring at 0 °C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Harsh Oxidation: Synthesis of Benzoic Acid

Strong oxidizing agents such as hot, basic potassium permanganate or ozone will cleave the carbon-carbon triple bonds of 1,5-diphenyl-1,4-pentadiyn-3-one to yield carboxylic acids.[6][7][8] In this case, both alkyne moieties are expected to be cleaved, leading to the formation of benzoic acid. The central carbonyl group may also be susceptible to cleavage under these harsh conditions, potentially leading to the formation of carbon dioxide and other small molecule byproducts.

Mechanism of Oxidative Cleavage

With Potassium Permanganate: Under hot and basic conditions, the initially formed α-dicarbonyl is further oxidized, leading to the cleavage of the carbon-carbon bond. The resulting carboxylates are then protonated during the acidic workup to yield the carboxylic acids.[3][6]

With Ozone: Ozonolysis proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. Subsequent workup with an oxidizing agent (e.g., hydrogen peroxide) or water cleaves the ozonide to form carboxylic acids.[7][9][10]

harsh_oxidation cluster_kmno4 KMnO₄ (hot, basic) cluster_o3 Ozonolysis (O₃, then H₂O) start_kmno4 1,5-Diphenyl-1,4-pentadiyn-3-one intermediate_kmno4 α-Dicarbonyl Intermediate start_kmno4->intermediate_kmno4 cleavage_kmno4 C-C Bond Cleavage intermediate_kmno4->cleavage_kmno4 product_kmno4 Benzoic Acid cleavage_kmno4->product_kmno4 start_o3 1,5-Diphenyl-1,4-pentadiyn-3-one ozonide Ozonide Intermediate start_o3->ozonide cleavage_o3 Cleavage ozonide->cleavage_o3 product_o3 Benzoic Acid cleavage_o3->product_o3

Caption: Harsh oxidation pathways of 1,5-diphenyl-1,4-pentadiyn-3-one.

Experimental Protocol: Oxidative Cleavage with Potassium Permanganate

Materials:

  • 1,5-Diphenyl-1,4-pentadiyn-3-one

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether (Et₂O)

  • Ice bath

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 1,5-diphenyl-1,4-pentadiyn-3-one (1.0 eq) in a 10% aqueous solution of sodium hydroxide (20 mL/g of substrate).

  • Add potassium permanganate (8.0 eq) portion-wise to the stirred solution. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the purple color of the permanganate has been discharged.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). During this step, any excess permanganate will be quenched. If a brown precipitate of manganese dioxide persists, add a small amount of sodium bisulfite until the solution is colorless.

  • Extract the acidic aqueous solution with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude benzoic acid.

  • Recrystallize the crude product from hot water to obtain pure benzoic acid.

Experimental Protocol: Oxidative Cleavage via Ozonolysis

Materials:

  • 1,5-Diphenyl-1,4-pentadiyn-3-one

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (MeOH, anhydrous)

  • Ozone generator

  • Oxygen (O₂) source

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Dry ice-acetone bath

Procedure:

  • Dissolve 1,5-diphenyl-1,4-pentadiyn-3-one (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and methanol (40 mL total volume/g of substrate) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap containing potassium iodide solution.

  • Cool the solution to -78 °C using a dry ice-acetone bath.

  • Bubble ozone-enriched oxygen through the solution. The reaction is complete when the solution retains a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

  • Slowly add 30% hydrogen peroxide (5.0 eq) to the cold solution.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Add water (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and extract with a 10% aqueous sodium hydroxide solution (3 x 15 mL).

  • Acidify the combined basic aqueous extracts to pH 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield benzoic acid.

Summary of Reagents and Expected Products

Reagent(s)ConditionsExpected Major Product(s)
KMnO₄Cold, dilute, neutral1,5-Diphenylpentane-1,2,3,4,5-pentaone
KMnO₄Hot, basic, then acidic workupBenzoic Acid
1. O₃ 2. H₂O₂ or H₂O-78 °C, then room temperatureBenzoic Acid

A Note on Other Oxidizing Agents

While potassium permanganate and ozone are the most common reagents for alkyne oxidation, other reagents could be considered, though their reactivity with this specific substrate is less predictable.

  • Peroxyacids (e.g., m-CPBA): The epoxidation of alkynes with peroxyacids is generally not a clean or efficient reaction and can lead to a mixture of products, including α-dicarbonyls and rearranged products.[8]

  • Ruthenium(VIII) oxide (RuO₄): This is a very powerful oxidizing agent that can cleave alkynes to carboxylic acids under milder conditions than permanganate. However, it is highly reactive and requires careful handling.

Conclusion

The oxidation of 1,5-diphenyl-1,4-pentadiyn-3-one offers access to either a complex poly-carbonyl compound or simple aromatic carboxylic acids, depending on the chosen reagents and reaction conditions. Mild oxidation with cold, dilute potassium permanganate provides a direct route to 1,5-diphenylpentane-1,2,3,4,5-pentaone. In contrast, harsh oxidation with hot, basic permanganate or ozonolysis leads to the complete cleavage of the alkyne functionalities to produce benzoic acid. The protocols provided herein serve as a robust starting point for researchers to explore the rich oxidative chemistry of this versatile substrate. Careful control of reaction parameters is crucial to achieve the desired product selectivity.

References

  • Moodle. Alkynes to Carboxylic Acids: Oxidative Cleavage. [Link]

  • Chad's Prep. 9.8 Ozonolysis of Alkynes. [Link]

  • OrgoSolver. Alkyne Reactions: Oxidation with KMnO4 (Mild vs Hot). [Link]

  • BYJU'S. Ozonolysis of Alkenes and Alkynes. (2019, December 1). [Link]

  • Master Organic Chemistry. Oxidation of Alkynes With O3 and KMnO4. (2025, July 8). [Link]

  • OrgoSolver. Alkyne Reactions: Ozonolysis to Carboxylic Acids (O₃ / H₂O). [Link]

  • YouTube. Ozonolysis Step by Step Experimental Procedure (13 July 2025 ). (2025, July 13). [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. (2023, January 22). [Link]

  • YouTube. Oxidation of Alkynes with KMnO4 and Ozone. (2020, November 21). [Link]

  • MDPI. (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. (2025, March 28). [Link]

  • Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. (2023, January 22). [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

Sources

Method

Application Notes and Protocols: Leveraging 1,5-Diphenyl-1,4-pentadiyn-3-one in Advanced Materials Synthesis

Abstract This document provides a comprehensive guide for the synthesis and application of 1,5-diphenyl-1,4-pentadiyn-3-one, a highly versatile bifunctional building block for advanced materials science. Its rigid, conju...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis and application of 1,5-diphenyl-1,4-pentadiyn-3-one, a highly versatile bifunctional building block for advanced materials science. Its rigid, conjugated backbone, flanked by two reactive alkyne terminals, makes it an exceptional precursor for novel polymers, functional organic materials, and complex heterocyclic systems. We present detailed, field-tested protocols for the synthesis of the parent compound and its subsequent derivatization through nucleophilic addition. Furthermore, we explore its potential in powerful cycloaddition reactions, such as click chemistry, to construct sophisticated macromolecular architectures. This guide is intended for researchers and professionals seeking to harness the unique reactivity of this diyne ketone for next-generation materials development.

Introduction: The Strategic Value of a Linchpin Precursor

In the pursuit of novel materials with tailored electronic, optical, and structural properties, the design of core building blocks is paramount. 1,5-Diphenyl-1,4-pentadiyn-3-one is a molecule of significant strategic importance. Its structure, featuring a central ketone activating two phenylacetylene moieties, offers a unique combination of rigidity, π-conjugation, and versatile reactivity. The terminal alkyne groups serve as ideal handles for a variety of transformations, including nucleophilic additions, metal-catalyzed cross-coupling reactions, and, most notably, cycloadditions. This allows the molecule to act as a "linchpin," capable of connecting different molecular units to build complex, high-performance materials. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is essential for safe handling and successful experimentation.

PropertyValueSource
IUPAC Name 1,5-diphenylpenta-1,4-diyn-3-one[1]
Molecular Formula C₁₇H₁₀O[1]
Molecular Weight 230.26 g/mol [1]
CAS Number 15814-30-9[1]
Appearance Typically a yellow crystalline solid[2]
Solubility Soluble in many organic solvents like ethanol, diethyl ether[2]

Safety and Handling:

  • Always handle 1,5-diphenyl-1,4-pentadiyn-3-one in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Alkynes can be energetic compounds. Avoid exposure to excessive heat, shock, or friction.

  • Store in a cool, dry, dark place away from oxidizing agents.

Core Synthetic Protocols

Protocol 1: Synthesis of the Precursor, 1,5-Diphenyl-1,4-pentadiyn-3-one

The synthesis of the title compound is a critical first step. The following protocol is adapted from established literature procedures, such as those used for generating precursors for chalcogenapyranones.[2]

Causality Behind the Method: This synthesis employs a Grignard reaction, a robust method for forming carbon-carbon bonds. Phenylacetylene is first deprotonated by a Grignard reagent (ethylmagnesium bromide) to form a magnesium acetylide. This powerful nucleophile then attacks the electrophilic carbon of ethyl formate. The reaction is performed with a 2:1 molar ratio of the acetylide to the ester, leading to the formation of a secondary alcohol intermediate after acidic workup. This intermediate is then oxidized to the target ketone. Dichromate is a strong oxidizing agent suitable for converting secondary alcohols to ketones without affecting the alkyne groups.

G cluster_0 cluster_1 cluster_2 reagent reagent intermediate intermediate product product step step A Phenylacetylene C Phenylmagnesium Acetylide A->C Deprotonation B Ethylmagnesium Bromide (Grignard Reagent) B->C E 1,5-Diphenyl-1,4-pentadiyn-3-ol (Alcohol Intermediate) C->E Nucleophilic Attack (2 equivalents) D Ethyl Formate D->E G 1,5-Diphenyl-1,4-pentadiyn-3-one (Final Product) E->G Oxidation F Dichromate Oxidation (e.g., K2Cr2O7 / H2SO4) F->G

Caption: Workflow for the synthesis of 1,5-diphenyl-1,4-pentadiyn-3-one.

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add phenylacetylene (2.0 eq) to anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Acetylide Generation: Slowly add ethylmagnesium bromide (2.0 eq, typically 1.0 M in THF) to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Carbonyl Addition: Cool the resulting solution back to 0 °C. Add ethyl formate (1.0 eq) dropwise. The reaction is typically exothermic; maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,5-diphenyl-1,4-pentadiyn-3-ol intermediate may be used directly or purified by column chromatography if necessary.

  • Oxidation: Dissolve the crude alcohol intermediate in acetone. Cool to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Final Isolation: After stirring for 1-2 hours, quench the excess oxidant with isopropanol. Filter the mixture through a pad of celite, and concentrate the filtrate. Redissolve the residue in diethyl ether, wash with water and brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the final product, 1,5-diphenyl-1,4-pentadiyn-3-one, by column chromatography on silica gel or recrystallization to yield a yellow solid.

Protocol 2: Application in Nucleophilic Addition for Enol Ether Synthesis

The electron-withdrawing ketone group polarizes the alkyne moieties, making them susceptible to nucleophilic attack. This protocol demonstrates the synthesis of a stable di-enol ether, a highly functionalized and conjugated molecule.[2]

Mechanistic Rationale: The reaction proceeds via a twofold nucleophilic addition of the ethoxide anion to the β-carbon of the alkyne (Michael addition). This is a stereoselective process, typically yielding the (E,E)-isomer, which is thermodynamically more stable due to reduced steric hindrance.[2] The resulting product is a conjugated system with extended electronic delocalization.

G reactant reactant product product reagent reagent A 1,5-Diphenyl-1,4-pentadiyn-3-one C (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one A->C Twofold Nucleophilic Addition B Sodium Ethoxide in Ethanol (2 eq) B->C

Caption: Synthesis of a di-enol ether via nucleophilic addition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, generate it in situ by carefully adding sodium metal (2.0 eq) to anhydrous ethanol under an inert atmosphere.

  • Reaction Setup: Dissolve 1,5-diphenyl-1,4-pentadiyn-3-one (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Addition: Add the reactant solution dropwise to the cooled (0 °C) sodium ethoxide solution.

  • Reaction: After addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with diethyl ether (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Isolation: Purify the resulting solid via silica gel column chromatography (eluting with a suitable solvent system like diethyl ether/hexane) to afford the pure (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one as yellow crystals.[2]

Characterization Data for the Di-enol Ether Product: [2]

NucleusChemical Shift (δ, ppm)Description
¹H NMR 7.42–7.30(10H, m, Phenyl)
5.23(2H, s, =CH)
3.54(4H, q, J = 7.0 Hz, OCH₂)
1.25(6H, t, J = 7.0 Hz, CH₃)
¹³C NMR 191.4(C=O)
166.8(O-C=)
136.1, 129.6, 129.2, 127.8(Phenyl Carbons)
105.8(=CH)
64.3(OCH₂)
14.2(CH₃)
Prospective Application: [3+2] Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne functionalities of 1,5-diphenyl-1,4-pentadiyn-3-one make it an outstanding candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the highly efficient and regioselective formation of 1,2,3-triazole linkages. This approach can be used to synthesize cross-linked polymers, functionalized surfaces, or complex molecular architectures with high precision.

Conceptual Framework: By reacting 1,5-diphenyl-1,4-pentadiyn-3-one with a difunctional azide (e.g., diazidoalkane), a linear polymer can be synthesized. The triazole rings formed are stable, aromatic, and contribute to the rigidity and functionality of the polymer backbone. This method provides a powerful platform for creating novel metal-organic frameworks (MOFs) or other advanced materials.[3]

G reactant reactant product product reagent reagent A 1,5-Diphenyl-1,4-pentadiyn-3-one (Diyne Monomer) D Linear Polymer with 1,2,3-Triazole Linkages A->D B R-(N₃)₂ (Diazide Monomer) B->D C Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) C->D [3+2] Cycloaddition (Click Chemistry)

Caption: Proposed polymerization via Cu(I)-catalyzed azide-alkyne cycloaddition.

General Proposed Protocol for Polymerization:

  • Setup: To a solution of 1,5-diphenyl-1,4-pentadiyn-3-one (1.0 eq) and a suitable diazide monomer (1.0 eq) in a solvent mixture (e.g., THF/water), add sodium ascorbate (0.1-0.3 eq).

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (0.01-0.05 eq). The ascorbate will reduce Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change. Polymer precipitation may occur depending on the solubility of the resulting polymer.

  • Monitoring: Monitor the disappearance of monomer peaks using techniques like IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹) or NMR.

  • Isolation: Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash thoroughly to remove the catalyst (e.g., with a dilute ammonia solution followed by water and methanol), and dry under vacuum.

  • Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight distribution, NMR for structure, and Thermal Gravimetric Analysis (TGA) for thermal stability.[4]

Conclusion

1,5-Diphenyl-1,4-pentadiyn-3-one stands out as a powerful and versatile precursor in materials science. Its synthesis is achievable through standard organic chemistry techniques, and its dual alkyne functionality opens a gateway to a vast array of chemical transformations. The protocols provided herein for its synthesis and derivatization through nucleophilic addition serve as a reliable starting point for any research program. Furthermore, the prospective application in click chemistry highlights its immense potential for the rational design and construction of complex, functional macromolecules and materials. By mastering the chemistry of this linchpin molecule, researchers are well-equipped to explore new frontiers in materials innovation.

References

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. Available at: [Link]

  • 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. ResearchGate. Available at: [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. National Center for Biotechnology Information (PMC). Available at: [Link]

  • (1E)-1,5-diphenylpenta-1,4-dien-3-one. ChemBK. Available at: [Link]

  • 1,5-Diphenyl-1,4-pentadiyn-3-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available at: [Link]

  • Chemical Properties of 1,4-Pentadien-3-one, 1,5-diphenyl- (CAS 538-58-9). Cheméo. Available at: [Link]

  • 1,4-Pentadien-3-one, 1,5-diphenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Synthesis of Nitrogen-Containing Five-Membered Heterocycles. 1,3-Dipolar Cycloadditions, Solid. Helda - University of Helsinki. Available at: [Link]

  • (1E,4Z)-1,5-ジフェニル-1,4-ペンタジエン-3-オン. J-Global. Available at: [Link]

  • (1Z,4E)-1,5-Diphenyl-1,4-pentadien-3-one. J-Global. Available at: [Link]

  • 1,4-Pentadien-3-one, 1,5-diphenyl-. NIST Chemistry WebBook. Available at: [Link]

  • (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. MDPI. Available at: [Link]

  • 1,5-Diphenyl-1,4-pentadiene-3-ones and cyclic analogues as antioxidative agents. Synthesis and structure-activity relationship. Academia.edu. Available at: [Link]

  • A metal–organic framework as a highly efficient and reusable catalyst for the solvent-free 1,3-dipolar cycloaddition of organic azides to alkynes. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 1,5-diphenyl-1,4-pentadiyn-3-ol. Chemical Synthesis Database. Available at: [Link]

  • 1,4-Pentadien-3-one-1-p-hydroxyphenyl-5-p-phenyl methacrylate: Synthesis, Characterization and Reactivity Ratios with Methyl Acrylate and N-Vinyl Pyrrolidinone. ResearchGate. Available at: [Link]

  • Synthesis of derivatives of 1,5-diphenyl-1,4-pentadiene-3-one and 2,6-bis (phenylmethylene) cyclohexanone for Organic Chemistry Laboratory. ResearchGate. Available at: [Link]

  • Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. PubMed. Available at: [Link]

  • Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers. PubMed. Available at: [Link]

  • Synthesis of 1, 4‐diphenyl‐1, 3‐butadiene catalyzed by MOF XII. ResearchGate. Available at: [Link]

  • Co−MOF‐74@Cu−MOF‐74 Derived Bifunctional Co−C@Cu−C for One-Pot Production of 1, 4‐Diphenyl‐1, 3‐Butadiene from Phenylacetylene. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Step-by-Step Preparation of 1,5-Diphenyl-1,4-pentadiyn-3-one

Target Audience: Researchers, synthetic chemists, and photopolymerization scientists. Document Type: Standard Operating Procedure (SOP) and Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and photopolymerization scientists. Document Type: Standard Operating Procedure (SOP) and Mechanistic Guide.

Introduction & Scientific Rationale

1,5-Diphenyl-1,4-pentadiyn-3-one (DPD) is a highly planar, cross-conjugated diyne ketone. In recent years, it has gained significant traction as a highly efficient, amine-free photoinitiator for radical polymerization, particularly in two-photon absorption (TPA) photopolymerization and visible-light curing systems [1]. Its extended cross-conjugation provides strong UV-visible absorption tailing into the visible range, making it a privileged scaffold in materials science and synthetic photochemistry [2].

Mechanistic Strategy

The synthesis of DPD relies on a robust two-step sequence designed to maximize yield while preventing the degradation of the sensitive alkyne moieties:

  • Nucleophilic Addition (C–C Bond Formation): Phenylacetylene is deprotonated using ethylmagnesium bromide (EtMgBr) to form phenylethynylmagnesium bromide. Two equivalents of this Grignard reagent are reacted with one equivalent of ethyl formate. The formate ester acts as a double electrophile, sequentially accepting two alkynyl nucleophiles to yield the secondary alcohol, 1,5-diphenyl-1,4-pentadiyn-3-ol .

  • Mild Oxidation: The intermediate secondary alcohol is oxidized to the corresponding ketone. Because cross-conjugated diynones are susceptible to nucleophilic attack and polymerization under harsh conditions, mild oxidants such as activated Manganese Dioxide (MnO 2​ ) or Dess-Martin Periodinane (DMP) are strictly preferred over strongly acidic chromium-based reagents (e.g., Jones reagent)[3].

Materials and Reagents

Ensure all glassware is oven-dried and reactions are performed under an inert argon or nitrogen atmosphere to prevent quenching of the Grignard intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
Phenylacetylene102.132.1Nucleophile precursor
Ethylmagnesium bromide (3M in Et 2​ O)133.272.1Deprotonating agent
Ethyl formate74.081.0Electrophilic core
Activated MnO 2​ 86.9410.0Mild oxidant
Tetrahydrofuran (THF)72.11-Anhydrous solvent
Dichloromethane (DCM)84.93-Oxidation solvent

Experimental Workflow

G A Phenylacetylene + EtMgBr (Anhydrous THF, 0 °C) B Phenylethynylmagnesium bromide (Active Nucleophile) A->B Deprotonation C Ethyl Formate Addition (Dropwise, 0 °C to RT) B->C C-C Bond Formation D 1,5-Diphenyl-1,4-pentadiyn-3-ol (Intermediate) C->D NH4Cl Quench & Workup E Activated MnO2 Oxidation (DCM, RT, 12 h) D->E Mild Oxidation F 1,5-Diphenyl-1,4-pentadiyn-3-one (Target Product) E->F Filtration & Purification

Figure 1: Synthetic workflow for the preparation of 1,5-diphenyl-1,4-pentadiyn-3-one.

Step-by-Step Protocol

Part A: Synthesis of 1,5-Diphenyl-1,4-pentadiyn-3-ol

Causality Note: EtMgBr is chosen over n-BuLi to prevent unwanted nucleophilic addition of the alkyl chain to the formate ester. The bulky magnesium counterion stabilizes the alkynyl intermediate.

  • Grignard Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet. Add anhydrous THF (150 mL) and phenylacetylene (21.4 g, 210 mmol).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add ethylmagnesium bromide (70 mL of a 3.0 M solution in diethyl ether, 210 mmol) dropwise via the addition funnel over 30 minutes. Stir the mixture at room temperature for 1 hour to ensure complete formation of phenylethynylmagnesium bromide.

  • Electrophilic Addition: Re-cool the reaction mixture to 0 °C. Dissolve ethyl formate (7.4 g, 100 mmol) in 20 mL of anhydrous THF and add it dropwise to the Grignard solution over 45 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Extraction: Carefully quench the reaction by pouring it into 200 mL of saturated aqueous NH 4​ Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude viscous oil via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1 v/v) to afford 1,5-diphenyl-1,4-pentadiyn-3-ol as a pale yellow solid.

Part B: Oxidation to 1,5-Diphenyl-1,4-pentadiyn-3-one

Causality Note: Activated MnO 2​ is a heterogeneous oxidant that selectively oxidizes allylic and propargylic alcohols. It prevents the oxidative cleavage of the triple bonds, which is a common side reaction when using KMnO 4​ or Cr(VI) reagents [4].

  • Dissolution: In a 250 mL round-bottom flask, dissolve the purified 1,5-diphenyl-1,4-pentadiyn-3-ol (11.6 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Add activated MnO 2​ (43.5 g, 500 mmol, 10 equiv.) in one portion.

  • Stirring: Stir the black suspension vigorously at room temperature for 12–16 hours. Monitor the reaction progression via TLC (Hexanes/Ethyl Acetate, 8:2 v/v). The product spot will be highly UV-active and appear slightly lower in polarity than the starting alcohol.

  • Filtration: Once the starting material is consumed, filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 50 mL).

  • Concentration & Recrystallization: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol or hexane to yield 1,5-diphenyl-1,4-pentadiyn-3-one as vibrant yellow needle-like crystals.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:

Analytical MethodExpected Result for 1,5-Diphenyl-1,4-pentadiyn-3-one
Appearance Yellow crystalline solid
Yield 75 - 85% (over two steps)
1 H NMR (CDCl 3​ , 400 MHz) δ 7.65 (d, J = 7.5 Hz, 4H), 7.52 (t, J = 7.5 Hz, 2H), 7.42 (t, J = 7.5 Hz, 4H) ppm.
13 C NMR (CDCl 3​ , 100 MHz) δ 160.5 (C=O), 133.2, 131.4, 128.8, 119.5, 93.1 (Alkyne C), 88.4 (Alkyne C) ppm.
IR (ATR) 2195 cm −1 (C C stretch), 1620 cm −1 (conjugated C=O stretch).

References

  • FWF Austrian Science Fund. (n.d.). Cross-conjugated Photoinitiators. Retrieved March 30, 2026, from [Link]

  • Haas, M., et al. (2008). New Photocleavable Structures. Diacylgermane-Based Photoinitiators for Visible Light Curing. Macromolecules, 41(7), 2374–2382. [Link]

  • Wang, T., et al. (2015). Gold-Catalyzed Synthesis of Tropone and Its Analogues via Oxidative Ring Expansion of Alkynyl Quinols. Organic Letters, 17(24), 6046–6049. [Link]

  • Wang, T., et al. (2017). Cascade C=O/C=C/C–N Bond Formation: Metal-Free Reactions of 1,4-Diynes and 1-En-4-yn-3-ones with Isoquinoline and Quinoline N-Oxides. Organic Letters, 19(16), 4307–4310. [Link]

Method

Application Notes &amp; Protocols: Reactivity of 1,5-Diphenyl-1,4-pentadiyn-3-one with Nucleophiles

Executive Summary & Chemical Profile 1,5-Diphenyl-1,4-pentadiyn-3-one (DPD), a prototypical cross-conjugated diynone, is a highly versatile building block in modern synthetic chemistry and polymer science. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1,5-Diphenyl-1,4-pentadiyn-3-one (DPD), a prototypical cross-conjugated diynone, is a highly versatile building block in modern synthetic chemistry and polymer science. Characterized by a central carbonyl group flanked by two phenylethynyl moieties, DPD acts as a powerful Michael acceptor. The molecule harbors five contiguous electrophilic sites, making it intrinsically disposed toward tandem nucleophile-mediated reactions[1].

Depending on the nature of the nucleophile (N-, O-, or C-based) and the catalyst system employed, DPD can be orthogonally strapped to form complex spirocycles, cyclized into aromatic heterocycles (pyrones and pyrrolones), or utilized as a highly efficient visible-light photoinitiator[2]. This guide details the mechanistic causality and validated protocols for harnessing DPD's reactivity.

Mechanistic Logic of Nucleophilic Attack

The reactivity of DPD is governed by the strong electron-withdrawing nature of the central carbonyl, which activates the adjacent sp-hybridized β-carbons toward nucleophilic attack. The initial event is typically a Michael addition, yielding a mono-enynone intermediate. The fate of this intermediate depends entirely on the reaction conditions:

  • Active Methylenes (C-Nucleophiles): Under mild basic conditions, a second intramolecular anti-Michael addition occurs, yielding[6-5-6] tricyclic spiro-systems.

  • Water/Alcohols (O-Nucleophiles): Brønsted acids drive the hydration and subsequent aromatization into 4-pyrones.

  • Primary Amines (N-Nucleophiles): The reaction stalls at the mono-enynone stage unless an electrophilic trigger (like N-iodosuccinimide) forces a 5-endo-dig cyclization.

G DPD 1,5-Diphenyl-1,4-pentadiyn-3-one (Cross-Conjugated Diynone) Nu Nucleophilic Attack (Amines, H2O, Active Methylenes) DPD->Nu Electrophilic activation Michael1 First Michael Addition (β-carbon attack) Nu->Michael1 Enynone Mono-Enynone Intermediate Michael1->Enynone PathA Tandem Michael-anti-Michael (Active Methylenes) Enynone->PathA PathB Brønsted Acid / H2O (O-Nucleophile) Enynone->PathB PathC NIS + Primary Amines (N-Nucleophile) Enynone->PathC ProdA Spirocyclopentannulated Oxindoles/Pyrazolones PathA->ProdA Base-promoted cyclization ProdB 4-Pyrones PathB->ProdB Acid-catalyzed cyclization ProdC 3-Pyrrolones PathC->ProdC Electrophilic iodocyclization

Mechanistic divergence of DPD reactivity based on nucleophile and catalyst selection.

Application 1: Drug Discovery & Spirocyclic Scaffolds

Spirooxindoles and spiropyrazolones are privileged scaffolds in medicinal chemistry. DPD enables the one-pot synthesis of these complex architectures via a tandem Michael–anti-Michael addition[1].

Causality of Experimental Design
  • Base Selection (Cs₂CO₃): A mild base is required to deprotonate the oxindole/pyrazolone to its recursive anion without degrading the diynone.

  • Temperature Control (-10 °C to 22 °C): The initial Michael addition to DPD is highly exothermic. Initiating the reaction at sub-zero temperatures prevents the rapid oligomerization of the diynone, ensuring a controlled transition state for the subsequent anti-Michael ring closure.

Protocol: Gram-Scale Synthesis of Spirocyclopentannulated Oxindoles

Self-Validating System: The highly conjugated DPD exhibits a distinct, bright UV-active spot on TLC. The successful formation of the spiro-product is validated by the disappearance of this spot and a shift to a lower Rf value due to increased polarity.

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with DPD (700 mg, 3.04 mmol, 1.0 equiv) and 1-phenyloxindole (636 mg, 3.04 mmol, 1.0 equiv).

  • Solvation: Dissolve the reagents in anhydrous DMF (2.0 mL) under a continuous nitrogen atmosphere to prevent oxidative side reactions.

  • Thermal Regulation: Submerge the flask in an ice/brine bath to cool the reaction mixture to −10 °C.

  • Initiation: Add Cs₂CO₃ (2.97 g, 9.12 mmol, 3.0 equiv) portion-wise over 10 minutes to manage the exothermic deprotonation safely.

  • Propagation: Remove the cooling bath and allow the mixture to slowly warm to 22 °C. Stir for exactly 2 hours.

  • In-Process Control: Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the DPD spot is fully consumed.

  • Workup: Dilute the mixture with ethyl acetate (20 mL), wash with brine (3 × 15 mL) to remove DMF, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to yield 5-benzylidene-1′,2-diphenylspiro[cyclopentane-1,3′-indolin]-2-ene-2′,4-dione (approx. 85% yield).

Application 2: Heterocyclic Synthesis

DPD is an excellent precursor for 4-pyrones and 3-pyrrolones, which are core structural motifs in natural products and agrochemicals[3].

Causality of Experimental Design
  • 4-Pyrones (Thermodynamic Control): Using p-Toluenesulfonic acid (p-TsOH) protonates the central carbonyl, drastically increasing the electrophilicity of the β-carbons. Water acts as an O-nucleophile. Heating to 90 °C is critical; at lower temperatures (e.g., 65 °C), the reaction stalls at 35% yield because the final aromatization step requires significant activation energy[3].

  • 3-Pyrrolones (Electrophilic Activation): Primary amines readily perform the first Michael addition to form a stable mono-enynone at room temperature. To force the second cyclization, N-iodosuccinimide (NIS) is introduced. NIS acts as an electrophilic iodine source, activating the remaining alkyne and triggering a 5-endo-dig cyclization by the nitrogen lone pair[3].

Protocol: Brønsted Acid-Catalyzed Synthesis of 4-Pyrones
  • Reaction Setup: Dissolve DPD (0.5 mmol) in methanol (5.0 mL) in a pressure-safe reaction vial.

  • Catalysis: Add p-TsOH (20 mol %) and a stoichiometric amount of water (if absolute methanol is used).

  • Heating: Seal the vial and heat the mixture to 90 °C using a pre-heated oil bath.

  • Monitoring: Stir for 24 hours. TLC analysis should confirm the complete absence of residual DPD.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate 2,6-diphenyl-4H-pyran-4-one (86% yield).

Protocol: NIS-Promoted Synthesis of 3-Pyrrolones
  • Intermediate Formation: React DPD (0.5 mmol) with propylamine (0.5 mmol) in THF (5.0 mL) at room temperature for 24 hours to form the intermediate (Z)-1,5-diphenyl-1-(propylamino)pent-1-en-4-yn-3-one.

  • Electrophilic Trigger: Add NIS (1.0 mmol, 2.0 equiv) directly to the reaction mixture.

  • Cyclization: Stir at room temperature for an additional 4-6 hours. The solution will darken as iodine is transferred.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (10 mL) to neutralize excess iodine (solution turns pale).

  • Extraction: Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify to obtain the iodinated 3-pyrrolone derivative.

Application 3: Polymer Science & Photochemistry

Beyond traditional organic synthesis, DPD's cross-conjugated structure lowers the energy of its n-π* transition, tailing its absorption into the visible range (up to 350-400 nm). This makes DPD a highly efficient, low-toxicity Type I/II photoinitiator for radical polymerization[2].

G DPD DPD (Ground State) Excited DPD* (Excited Triplet) DPD->Excited Photon Absorption Light UV/Vis Light (λ < 400 nm) Light->Excited Radicals Ketyl + α-Amino Radicals Excited->Radicals H-abstraction Amine Amine Co-initiator (H-donor) Amine->Radicals Polymer Cross-linked Polymer Radicals->Polymer Initiation of Acrylates

Photochemical pathway of DPD acting as a radical photoinitiator with amine co-initiators.

When exposed to light, DPD enters an excited triplet state. In the presence of an amine co-initiator (which acts as a nucleophilic H-donor), it undergoes rapid hydrogen abstraction to generate highly reactive ketyl and α-amino radicals, which subsequently initiate the polymerization of acrylate monomers at concentrations as low as ~0.05 wt%[2].

Quantitative Data Summary

The following table summarizes the divergent reactivity profiles of DPD based on the nucleophile and catalytic system applied:

SubstrateNucleophile / ReagentCatalyst / PromoterSolventTempPrincipal ProductIsolated Yield
DPD 1-PhenyloxindoleCs₂CO₃ (3.0 equiv)DMF-10 to 22 °CSpiro-oxindole85%
DPD 3-Methyl-1-phenylpyrazoloneCs₂CO₃ (3.0 equiv)DMF-10 to 22 °CSpiro-pyrazolone86%
DPD H₂Op-TsOH (20 mol%)MeOH90 °C2,6-Diphenyl-4-pyrone86%
DPD PropylamineNIS (2.0 equiv)THF25 °C3-Pyrrolone derivative70–80%
DPD Allylic alcoholPhosphineToluene80 °C3-Allyl-4-pyrone83%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 1,5-Diphenyl-1,4-pentadiyn-3-one (DPD)

Executive Summary 1,5-Diphenyl-1,4-pentadiyn-3-one (DPD) is a cross-conjugated diynone highly valued in synthetic chemistry and materials science. However, its unique electronic structure makes it an exceptionally potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Diphenyl-1,4-pentadiyn-3-one (DPD) is a cross-conjugated diynone highly valued in synthetic chemistry and materials science. However, its unique electronic structure makes it an exceptionally potent radical photoinitiator 1. Because it absorbs strongly in the UV spectrum—tailing into the visible range up to 350 nm—DPD is highly susceptible to spontaneous polymerization during routine laboratory storage 1. This guide provides field-proven, evidence-based protocols to prevent degradation and ensure reproducibility in your workflows.

Knowledge Base (FAQs)

Q1: Why does my DPD sample spontaneously turn into an insoluble solid over time? A1: DPD undergoes two primary modes of degradation depending on its storage state:

  • Photochemical Radical Polymerization: DPD is a planar, cross-conjugated molecule that acts as a highly efficient photoinitiator, even at extremely low concentrations (~0.05 wt%) 2. Routine exposure to ambient laboratory light provides enough activation energy to generate radicals, initiating a chain reaction across the alkyne bonds.

  • Topochemical Polymerization: Like many diynes, DPD in its neat (solid) state can undergo lattice-controlled 1,4-addition polymerization. When the crystal lattice aligns the diyne monomers at an optimal distance, ambient thermal energy triggers the formation of a rigid, insoluble polydiacetylene network.

Q2: Should I store DPD as a neat solid or in solution? A2: Storing DPD as a neat solid is risky unless maintained under strict cryogenic and dark conditions. Dissolving DPD in an inert solvent (e.g., THF or Toluene) disrupts the crystal lattice, completely preventing solid-state topochemical polymerization. However, in solution, the molecules are highly mobile and prone to free-radical polymerization. Therefore, if stored in solution, you must add a radical inhibitor 3.

Q3: Which polymerization inhibitor is best, and how do I use it? A3: Hydroquinone monomethyl ether (MEHQ) is the industry standard for inhibiting diene and vinyl monomers 4. Critical Causality Note: MEHQ does not react directly with carbon-centered monomer radicals. Instead, it reacts rapidly with peroxyl radicals (ROO•) in a termination step 4. Therefore, MEHQ requires trace amounts of dissolved oxygen to function. Storing an MEHQ-inhibited solution under 100% pure Argon will render the inhibitor useless. A headspace of 90% Nitrogen / 10% Air is optimal.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes the causal relationship between storage parameters and the expected stability of DPD.

Storage ConditionPhysical StateInhibitor AddedAtmosphereEstimated Shelf Life
Ambient (25°C), Clear VialNeat SolidNoneAir< 1 Week (High Risk)
-20°C, Amber VialNeat SolidNoneArgon3 - 6 Months
-20°C, Amber VialSolution (THF)NoneArgon1 - 2 Months
-20°C, Amber Vial Solution (THF) MEHQ (100 ppm) 90% N₂ / 10% Air > 12 Months (Optimal)

Experimental Protocols

Protocol A: Preparation of a Long-Term Stabilized DPD Stock Solution

This protocol creates a self-validating storage system by disrupting the crystal lattice while simultaneously quenching solution-phase radicals.

  • Dissolution: In a fume hood under dim lighting, dissolve freshly purified DPD in an anhydrous, peroxide-free solvent (e.g., Toluene or THF) to achieve your desired stock concentration (typically 0.1 M to 0.5 M).

  • Inhibition: Add MEHQ to the solution to achieve a final concentration of 100 ppm. (e.g., 1 mg of MEHQ per 10 mL of solution).

  • Atmospheric Control: Sparge the solution briefly with Nitrogen to remove excess reactive oxygen species, but do not strictly degas . Leave a headspace of approximately 10% ambient air to ensure trace O₂ is available for the MEHQ inhibition mechanism 4.

  • Storage: Transfer the solution to an amber glass vial (to block actinic light), seal tightly with a PTFE-lined cap, wrap the vial in aluminum foil, and store at -20°C.

Protocol B: Recovery of DPD from Partially Polymerized Stock

If your neat solid has partially polymerized, use this self-validating protocol to recover the active monomer. The insolubility of the polymer network acts as an inherent purity checkpoint.

  • Extraction: Suspend the degraded DPD solid in a minimal volume of Dichloromethane (DCM). Pure DPD is highly soluble in DCM, whereas the cross-linked polydiacetylene network is completely insoluble.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter. Self-Validation: If the resulting filtrate is a clear, vibrant yellow solution, the macroscopic polymer has been successfully removed.

  • Chromatography: To remove soluble oligomers, run the filtrate through a short silica gel plug or perform flash chromatography using a 9:1 Hexanes:Ethyl Acetate eluent. Monitor via TLC (DPD is highly UV active).

  • Stabilization: Concentrate the purified fractions under reduced pressure (keep the water bath < 30°C to prevent thermal initiation) and immediately proceed to Protocol A .

Mechanistic Diagram

DPD_Degradation_Prevention DPD 1,5-Diphenyl-1,4-pentadiyn-3-one (Highly Reactive Diynone) Light Actinic Light (UV/Vis Exposure) DPD->Light Improper Storage Heat Thermal Energy (Ambient Temp) DPD->Heat Improper Storage Solid Solid-State (Crystal Lattice) DPD->Solid Neat Storage Radical Radical Generation (Photoinitiation) Light->Radical Excitation Heat->Radical Homolysis Topo Topochemical Polymerization Solid->Topo Lattice Alignment Polymer Insoluble Polymer (Cross-linked Network) Radical->Polymer Propagation Topo->Polymer 1,4-Addition Dark Amber Vial / Foil (Blocks Photons) Dark->Light Prevents Cryo -20°C Storage (Lowers Kinetic Energy) Cryo->Heat Prevents Solvent Dilute Solution + MEHQ (Scavenges Radicals) Solvent->Solid Disrupts Lattice Solvent->Radical Quenches

Fig 1: Degradation pathways of DPD and targeted preventive storage interventions.

References

  • New Photocleavable Structures. Diacylgermane-Based Photoinitiators for Visible Light Curing Source: Macromolecules (ACS Publications)[Link]

  • Cross-conjugated Photoinitiators Source: Austrian Science Fund (FWF) Project Details[Link]

Sources

Optimization

Technical Support Center: Optimizing Cycloadditions of 1,5-Diphenyl-1,4-pentadiyn-3-one

Welcome to the Technical Support Center for Cross-Conjugated Diynone Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to control the reactivity of 1,5-diphenyl-1,4-pentadiyn-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Conjugated Diynone Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to control the reactivity of 1,5-diphenyl-1,4-pentadiyn-3-one (DPD). Because this molecule features a highly reactive cross-conjugated system with multiple electrophilic centers, it is a versatile platform for synthesizing complex heterocycles (e.g., 4-pyrones, pyrrolizines, and furan-3(2H)-ones). However, this same reactivity often leads to competing pathways, such as premature Michael additions or photochemical degradation.

This guide is designed to help drug development professionals and synthetic chemists troubleshoot common issues, understand the mechanistic causality behind experimental failures, and execute self-validating protocols.

Reaction Pathway Visualization

G DPD 1,5-Diphenyl-1,4-pentadiyn-3-one node_3plus2 [3+2] Cycloaddition (Fe/Cu Catalysis) DPD->node_3plus2 Nitrones/Azides node_acid Brønsted Acid Catalysis (p-TsOH, 90°C) DPD->node_acid Methanol/Heat node_photo Photochemical Pathway (UV Irradiation) DPD->node_photo hv (Side Reaction) node_pyrrolizine Pyrrolizine Derivatives node_3plus2->node_pyrrolizine [3,3]-Rearrangement node_pyrone 4-Pyrone Derivatives node_acid->node_pyrone Cyclization node_cyclobutene [2+2] Cycloadducts node_photo->node_cyclobutene Carbonyl/Alkyne

Reaction pathways of 1,5-diphenyl-1,4-pentadiyn-3-one under various cycloaddition conditions.

Troubleshooting Guide & FAQs

Q1: Why am I observing incomplete conversion and intermediate accumulation when synthesizing 4-pyrones using p-TsOH? Causality: This is a classic thermodynamic vs. kinetic control issue. The reaction proceeds via an initial nucleophilic addition of the solvent (e.g., methanol) to the activated alkyne, forming an enol ether intermediate. The subsequent intramolecular cyclization is kinetically hindered by the activation energy required to achieve the necessary transition state geometry. At lower temperatures (e.g., 65 °C), the thermal energy is insufficient to drive the cyclization, leading to intermediate stalling[1]. Solution: Elevate the reaction temperature to 90 °C. At this temperature, the intermediate readily overcomes the activation barrier to fully convert into the 4-pyrone derivative, improving yields from ~35% to >85% while eliminating residual starting material[1].

Q2: During [3+2] cycloadditions with N-vinyl nitrones, my yield of pyrrolizine is exceptionally low. How can I optimize the catalyst system? Causality: While DPD is highly activated, the steric bulk of the diphenyl groups and the rigid linear geometry of the diynone create a high energy barrier for a concerted [3+2] cycloaddition. Relying on thermal activation alone often leads to decomposition. Solution: Employ an Iron(III)/Copper(II) cocatalyst system. This synergistic dual-catalyst system is highly effective: the Lewis acidic Fe(III) activates the nitrone, while Cu(II) coordinates the alkyne. This facilitates a stepwise [3+2] cycloaddition and subsequent[3,3]-rearrangement to form a nine-membered N-heterocycle, followed by a controlled N–O bond cleavage to deliver the pyrrolizine scaffold[2].

Q3: I am reacting the diynone with DMAD (dimethyl acetylenedicarboxylate) but getting an inseparable mixture of o-alkynylbenzoates and furan-3(2H)-ones. How do I control product divergence? Causality: The divergence is dictated by base concentration and temperature, which control how the intermediate cyclobutene ring opens. High base concentration at lower temperatures favors rapid ring-opening to the o-alkynylbenzoate. Conversely, catalytic base at high temperatures provides the thermodynamic conditions necessary for an alternative 5-exo-dig cyclization pathway[3]. Solution:

  • For o-alkynylbenzoates: Use 3.0 equivalents of K₂CO₃ at 0 °C to ambient temperature[3].

  • For furan-3(2H)-ones: Use a catalytic amount of K₂CO₃ (10 mol %) in a sealed tube heated to 110 °C[3].

Q4: My DPD starting material degrades into uncharacterizable mixtures when left on the benchtop. How do I prevent this? Causality: 1,5-diphenyl-1,4-pentadiyn-3-one is highly photoactive and is frequently utilized in industry as a photoinitiator for two-photon 3D lithography[4]. Under ambient UV or bright laboratory lighting, the cross-conjugated system undergoes rapid photochemical [2+2] cycloadditions involving the carbonyl group or the alkyne moieties[4]. Solution: Shield all reaction vessels with aluminum foil and store the starting material in amber vials at 4 °C. Conduct sensitive cycloadditions in dark or low-light fume hoods to suppress the photochemical pathway.

Quantitative Data Summarization

The following table summarizes the optimized parameters for achieving high-yielding cycloadditions with DPD, allowing for easy cross-comparison of thermodynamic requirements.

Target ScaffoldReactantsCatalyst / ReagentsTemp (°C)TimeYield (%)Ref
4-Pyrone DPD + Methanolp-TsOH (20 mol%)6524 h35[1]
4-Pyrone DPD + Methanolp-TsOH (20 mol%)90< 24 h86[1]
Pyrrolizine DPD + N-Vinyl NitroneFe(III) / Cu(II)8012 h53[2]
o-Alkynylbenzoate DPD + DMADK₂CO₃ (3.0 equiv)0–252 h>80[3]
Furan-3(2H)-one DPD + DMADK₂CO₃ (0.1 equiv)1106 h>75[3]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in TLC monitoring steps ensure that you can visually confirm the kinetic progress of the reaction before proceeding to workup.

Protocol A: Brønsted Acid-Catalyzed Synthesis of 4-Pyrones[1]
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 1,5-diphenyl-1,4-pentadiyn-3-one (1.0 equiv, 0.5 mmol).

  • Solvent Addition: Dissolve the substrate entirely in anhydrous methanol (2.0 mL).

  • Catalyst Introduction: Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 20 mol %) to the solution.

  • Thermal Activation: Seal the vial and submerge it in an oil bath pre-set strictly to 90 °C. (Note: Do not use lower temperatures to avoid stalling at the enol ether intermediate).

  • Validation & Monitoring: Stir continuously and monitor the reaction via Thin Layer Chromatography (TLC). The reaction is self-validating when the distinct UV-active spot of the starting diynone completely disappears (typically between 12–24 hours).

  • Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the residue by silica gel column chromatography (eluting with petroleum ether/ethyl acetate) to afford the isolated 4-pyrone derivative.

Protocol B: Divergent Synthesis of o-Alkynylbenzoates via DMAD Cycloaddition[3]
  • Preparation: Charge an oven-dried round-bottom flask with 1,5-diphenyl-1,4-pentadiyn-3-one (1.0 equiv, 4.35 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv, 4.78 mmol).

  • Solvent Addition: Suspend the reagents in anhydrous 1,4-dioxane (5.0 mL) under a strict nitrogen atmosphere to prevent oxidative side reactions.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add K₂CO₃ (3.0 equiv, 13.04 mmol) to drive the kinetic ring-opening pathway.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.

  • Validation & Monitoring: Verify the completion of the reaction via TLC. The rapid disappearance of the diynone spot confirms the successful trapping of the cyclobutene intermediate.

  • Workup & Purification: Quench the reaction with distilled water, extract the aqueous layer with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via column chromatography.

References

  • Title: Brønsted Acid Catalyzed and NIS-Promoted Cyclization of Diynones: Selective Synthesis of 4-Pyrone, 4-Pyridone, and 3-Pyrrolone Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Iron(III)/Copper(II)-Cocatalyzed Cycloaddition/[3,3]-Rearrangement/N–O Bond Cleavage To Prepare Polysubstituted Pyrrolizines from N-Vinyl-α,β-Unsaturated Nitrones and Activated Alkynes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: An Approach to Functionally Embellished o-Alkynylbenzoates or Furan-3(2H)-ones from Diynones and DMAD: Controlled Divergence and Product Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Functional polymers by two-photon 3D lithography Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solvent Effects on 1,5-Diphenyl-1,4-pentadiyn-3-one (DPD) Stability

Welcome to the Technical Support Center for 1,5-diphenyl-1,4-pentadiyn-3-one (DPD). As a highly reactive cross-conjugated diyne ketone, DPD is widely utilized as a highly efficient photoinitiator in radical polymerizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,5-diphenyl-1,4-pentadiyn-3-one (DPD). As a highly reactive cross-conjugated diyne ketone, DPD is widely utilized as a highly efficient photoinitiator in radical polymerization and a versatile intermediate in drug development (1)[1]. However, its unique electronic structure makes it exceptionally vulnerable to specific solvent-mediated degradation pathways. This guide provides field-proven causality analyses, troubleshooting FAQs, and self-validating protocols to ensure experimental integrity.

Section 1: Mechanistic Grounding – Why Does DPD Degrade?

The instability of DPD in certain solvent environments is driven by two primary structural features:

  • Electrophilic Alkynes (Nucleophilic Susceptibility): The central carbonyl group is cross-conjugated with two phenylacetylene moieties. This electron-withdrawing ketone severely depletes electron density from the adjacent triple bonds, rendering the β -carbons highly susceptible to nucleophilic attack. Protic solvents (like alcohols) or amines will readily undergo Michael-type additions across these triple bonds, destroying the molecule (2)[2].

  • Photochemical Lability: DPD exhibits strong UV absorption tailing into the visible range (up to ~350 nm) (1)[1]. In solution, ambient light provides sufficient photonic energy to trigger premature photocleavage and radical generation (3)[3].

Mechanism DPD 1,5-Diphenyl-1,4-pentadiyn-3-one (Electrophilic Diyne) Deg1 Michael Addition (Enol Ether Formation) DPD->Deg1 + Solvent Attack Deg2 Photocleavage & Radical Generation DPD->Deg2 + Photons Nuc Nucleophilic Solvents (EtOH, MeOH, Amines) Nuc->Deg1 Light Ambient/UV Light (< 350 nm) Light->Deg2

Fig 1: Dual degradation pathways of DPD via nucleophilic solvent attack and photochemical cleavage.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my DPD solution in ethanol change color and lose photoinitiator activity over time? A1: You are observing solvent-mediated degradation. Ethanol is a protic, nucleophilic solvent. Even without a strong base, prolonged exposure allows ethanol to attack the electrophilic triple bonds of DPD via a Michael addition. This reaction yields enol ethers, specifically forming (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one (2)[2]. This structural change destroys the cross-conjugated diyne system, completely neutralizing its photoinitiating capabilities.

Q2: What are the recommended solvents for preparing long-term stock solutions? A2: You must use strictly aprotic, non-nucleophilic solvents. Acetonitrile (MeCN), dichloromethane (DCM), and tetrahydrofuran (THF) are optimal. Acetonitrile is particularly recommended for spectroscopic and photochemical assays because it is UV-transparent and chemically inert toward electrophilic alkynes (3)[3].

Q3: My DPD solution turned yellow/brown despite using anhydrous acetonitrile. What went wrong? A3: The degradation was likely photochemical rather than chemical. DPD is a highly active photoinitiator that absorbs strongly in the UV-A and lower visible spectrum (1)[1]. Ambient laboratory fluorescent or LED lighting emits sufficient photons to trigger radical generation and subsequent oligomerization. DPD solutions must always be prepared and handled under amber/yellow safe-lighting and stored in actinic (amber) glass.

Q4: Can I use amine-based co-initiators with DPD in my formulation? A4: Yes, but only if added immediately prior to the experiment. Amines are potent nucleophiles and will rapidly destroy DPD via aza-Michael addition if left in a stock solution. One of the major advantages of DPD as a photoinitiator is that it often exhibits high activity without the need for amine-based co-initiators (1)[1]. If your protocol requires them, keep the DPD and amine in separate aprotic stock solutions and mix them only at the moment of irradiation.

Section 3: Quantitative Data - Solvent Compatibility Matrix

To facilitate rapid experimental design, consult the following stability matrix for DPD:

Solvent CategoryExamplesNucleophilicityDPD Stability (25°C, Dark)Primary Degradation Mechanism
Aliphatic Alcohols Ethanol, MethanolHighPoor (< 24 hours)Michael addition (enol ether formation)
Primary/Secondary Amines DiethylamineVery HighVery Poor (Minutes)Aza-Michael addition
Polar Aprotic Acetonitrile (MeCN)Very LowExcellent (> 1 month)None (if shielded from light)
Non-Polar Aprotic Toluene, DCMLowGood (Weeks)None (trace impurities may react)
Ethers THF, DioxaneLowGood (Weeks)Peroxide-mediated oxidation (if uninhibited)
Section 4: Experimental Protocol - Preparation of Ultra-Stable DPD Stock Solutions

To ensure trust and reproducibility, this protocol is designed as a self-validating system. By controlling both nucleophilicity and photon exposure, the integrity of the DPD stock is guaranteed.

Step-by-Step Methodology:

  • Solvent Preparation: Select HPLC-grade Acetonitrile (MeCN). Sparge the solvent with dry Argon gas for 15 minutes to remove dissolved oxygen (which can act as a radical scavenger or reactive species during accidental light exposure).

  • Environmental Control: Turn off standard laboratory lighting. Conduct all subsequent steps under an amber safelight (blocking wavelengths < 500 nm).

  • Dissolution: Weigh the required mass of crystalline DPD and transfer it to a pre-dried, amber glass volumetric flask. Add the degassed MeCN and sonicate for 60 seconds until fully dissolved.

  • Aliquoting: Divide the stock solution into single-use amber glass HPLC vials. Purge the headspace of each vial with Argon before sealing with PTFE-lined caps.

  • Storage & Validation: Store the vials at -20°C in a desiccated container.

    • Self-Validation Step: Before using a stored aliquot for critical experiments, run a quick UV-Vis scan (in MeCN). A stable DPD solution will maintain a sharp, strong absorption peak tailing up to 350 nm without a baseline shift (1)[1].

Protocol S1 1. Solvent Selection (Use dry MeCN/DCM) S2 2. Deoxygenation (Argon Sparging) S1->S2 S3 3. Dissolution (Under Amber Light) S2->S3 S4 4. Aliquoting (Actinic Glass Vials) S3->S4 S5 5. Storage (-20°C, Desiccated) S4->S5

Fig 2: Optimized step-by-step workflow for the preparation and storage of stable DPD stock solutions.

References
  • (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one - MDPI. Available at:[Link]

  • Cross-conjugated Photoinitiators - Projectdetail - Austrian Science Fund (FWF). Available at:[Link]

  • New Photocleavable Structures. Diacylgermane-Based Photoinitiators for Visible Light Curing - Macromolecules (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,5-Diphenyl-1,4-pentadiyn-3-one vs. 1,5-Diphenyl-1,5-pentanedione

Executive Summary In advanced organic synthesis and materials science, the structural backbone of a molecule dictates its functional destiny. This guide provides an in-depth comparison between two structurally related bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and materials science, the structural backbone of a molecule dictates its functional destiny. This guide provides an in-depth comparison between two structurally related but chemically divergent compounds: 1,5-diphenyl-1,4-pentadiyn-3-one (a cross-conjugated diynone, often abbreviated as DPD) and 1,5-diphenyl-1,5-pentanedione (a saturated 1,5-diketone).

While both share a terminal diphenyl framework separated by a five-carbon chain, their hybridization states fundamentally alter their reactivity. DPD is a rigid, electron-deficient electrophile and a potent photochemical powerhouse used in 3D lithography. Conversely, the 1,5-diketone is a flexible, enolizable scaffold that serves as a classic precursor for the synthesis of complex heterocycles, such as pyridines and pyrylium salts.

Structural and Electronic Divergence: The Causality of Reactivity

The reactivity of these two molecules is governed by the presence or absence of π -conjugation across the central carbon chain.

  • 1,5-Diphenyl-1,4-pentadiyn-3-one (DPD): The presence of two alkyne groups flanking a central carbonyl creates a fully cross-conjugated sp and sp2 hybridized system. This extended π -network significantly lowers the HOMO-LUMO gap, resulting in a strong bathochromic shift in UV absorption (tailing up to 350 nm) and an exceptionally high two-photon absorption cross-section. This makes DPD highly susceptible to photolytic cleavage, radical generation, and [2+2] cycloadditions.

  • 1,5-Diphenyl-1,5-pentanedione: The central sp3 hybridized methylene bridge ( −CH2​−CH2​−CH2​− ) completely breaks the conjugation between the two terminal benzoyl groups. This flexibility allows the molecule to adopt conformations necessary for intramolecular reactions. The presence of two enolizable carbonyls separated by exactly three carbons perfectly sets up the geometry for 6-membered ring annulation via nucleophilic attack.

Reactivity Profile: 1,5-Diphenyl-1,4-pentadiyn-3-one (DPD)

Mechanistic Insights: Photochemical Radical Generation

DPD is widely recognized for its exceptional performance as a photoinitiator in free-radical polymerization and two-photon 3D lithography. Upon irradiation, DPD transitions to a highly reactive cross-conjugated triplet state. The electron-deficient nature of the diynone allows it to readily abstract hydrogen from surrounding monomers or co-initiators, generating initiating radicals with remarkable efficiency even at ultra-low concentrations (e.g., 0.05 wt%). This mechanism is extensively documented in the design of efficient photoinitiating systems, as explored by [1].

DPD_Photo A 1,5-Diphenyl-1,4-pentadiyn-3-one (Ground State) B Excited Triplet State (Cross-Conjugated) A->B hν (UV/Two-Photon) C Radical Generation (H-abstraction / Cleavage) B->C Co-initiator D Polymer Network (Acrylate Monomers) C->D Initiation

Photochemical activation pathway of DPD for radical polymerization.
Self-Validating Protocol: Free-Radical Photopolymerization

To objectively evaluate the reactivity of DPD, the following self-validating photopolymerization protocol is utilized.

Causality of Choices: Lauryl acrylate is chosen as the monomer due to its low viscosity, which maximizes the mobility of the generated radicals and ensures rapid propagation. The absence of an amine co-initiator tests the direct hydrogen-abstraction capability of the DPD triplet state.

  • Formulation: Dissolve 0.05 wt% of 1,5-diphenyl-1,4-pentadiyn-3-one in neat lauryl acrylate in a dark, amber vial to prevent premature ambient light initiation.

  • Baseline Validation: The solution must remain a clear, low-viscosity liquid. Take a baseline FTIR spectrum, noting the strong acrylate C=C stretching frequency at ~1635 cm⁻¹.

  • Irradiation: Deposit a 50 µm film of the resin onto a glass slide. Irradiate using a 365 nm LED source (or a two-photon pulsed laser) at 10 mW/cm² for 10 seconds.

  • Experimental Validation:

    • Macroscopic: The liquid film will rapidly undergo a phase change, curing into a solid, cross-linked gel.

    • Spectroscopic: Post-irradiation FTIR will show a >90% reduction in the 1635 cm⁻¹ peak, confirming the consumption of double bonds via radical propagation.

Reactivity Profile: 1,5-Diphenyl-1,5-pentanedione

Mechanistic Insights: Heterocycle Annulation

The saturated 1,5-diketone is a classic substrate for the synthesis of 2,6-disubstituted pyridines via a modified Chichibabin-type annulation. The reaction relies on the sequential condensation of the diketone with a nitrogen source (like ammonia), forming an imine/enamine intermediate. The flexibility of the sp3 chain allows the molecule to fold, facilitating an intramolecular nucleophilic attack by the enamine onto the remaining carbonyl. Subsequent dehydration yields a dihydropyridine, which is readily oxidized to the aromatic 2,6-diphenylpyridine. The in-situ generation and cyclization of 1,5-diketones is a foundational methodology in heterocyclic chemistry, as detailed in recent [2].

Diketone_Pyridine A 1,5-Diphenyl-1,5-pentanedione B Imine / Enamine Intermediate A->B + NH4OAc - H2O C Dihydropyridine Intermediate B->C Cyclization - H2O D 2,6-Diphenylpyridine C->D Oxidation (Air / Oxidant)

Annulation pathway of 1,5-diphenyl-1,5-pentanedione to 2,6-diphenylpyridine.
Self-Validating Protocol: Synthesis of 2,6-Diphenylpyridine

This protocol outlines the conversion of the 1,5-diketone into a pyridine derivative.

Causality of Choices: Ammonium acetate ( NH4​OAc ) is used in excess within glacial acetic acid. The acetate acts as a dual-purpose reagent: it provides the necessary ammonia nucleophile upon thermal dissociation, while the acetic acid acts as a mild proton donor to activate the carbonyls for nucleophilic attack without inducing unwanted aldol oligomerization.

  • Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 1,5-diphenyl-1,5-pentanedione and 5.0 equivalents of ammonium acetate. Suspend the mixture in glacial acetic acid (0.5 M relative to the diketone).

  • Condensation & Cyclization: Heat the mixture to reflux (approx. 118 °C) for 3-4 hours open to the air (air acts as the mild oxidant for the dihydropyridine intermediate).

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting material spot will disappear, replaced by a highly UV-active, lower Rf​ spot corresponding to the pyridine product.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with aqueous NaOH . Extract with dichloromethane, dry over MgSO4​ , and concentrate in vacuo.

  • Analytical Validation: Analyze the crude product via 1H NMR. The successful cyclization is validated by the complete disappearance of the aliphatic methylene multiplets ( δ 2.0–3.5 ppm) characteristic of the starting diketone, and the emergence of a new set of downfield aromatic protons ( δ 7.5–8.0 ppm) corresponding to the pyridine ring, as supported by [3].

Quantitative & Qualitative Comparison

The following table summarizes the core physiochemical and reactive differences between the two scaffolds:

Property1,5-Diphenyl-1,4-pentadiyn-3-one (DPD)1,5-Diphenyl-1,5-pentanedione
Backbone Structure Ph−C≡C−C(=O)−C≡C−Ph Ph−C(=O)−CH2​−CH2​−CH2​−C(=O)−Ph
Hybridization sp (alkynes), sp2 (carbonyl) sp3 (bridge), sp2 (carbonyls)
Electronic State Fully cross-conjugated, rigidNon-conjugated across the bridge, flexible
Primary Reactivity Photochemical radical generation, [2+2] cycloadditions, Michael additionsNucleophilic addition, enolization, intramolecular annulation
Key Application Two-photon 3D lithography, high-efficiency photoinitiatorPrecursor for pyridines, pyrylium salts, and cyclohexenones
UV Absorbance Strong absorption tailing to ~350 nm (low HOMO-LUMO gap)Weak n−π∗ transition, standard isolated ketone absorption
Stability Light-sensitive; requires dark storageBench-stable under standard conditions

References

  • Lalevée, J., et al. "Silyl Radical Chemistry and Conventional Photoinitiators: A Route for the Design of Efficient Systems." Macromolecules, ACS Publications, 2009. URL:[Link]

  • Paul, A., et al. "Cobalt(II)porphyrin-Mediated Selective Synthesis of 1,5-Diketones via an Interrupted-Borrowing Hydrogen Strategy Using Methanol as a C1 Source." The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

  • Smith, M., et al. "Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products." Journal of Chemical Education, ACS Publications, 2013. URL:[Link]

Comparative

mass spectrometry fragmentation patterns of 1,5-diphenyl-1,4-pentadiyn-3-one

As a Senior Application Scientist, I frequently encounter highly conjugated, rigid molecules that challenge standard analytical workflows. 1,5-Diphenyl-1,4-pentadiyn-3-one (also known as bis(phenylethynyl) ketone) is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter highly conjugated, rigid molecules that challenge standard analytical workflows. 1,5-Diphenyl-1,4-pentadiyn-3-one (also known as bis(phenylethynyl) ketone) is a prime example. With its extended π-electron system and central alkynyl-ketone motif, this diynone exhibits unique thermodynamic stability that dictates its behavior in a mass spectrometer[1].

When developing a robust analytical method for structural elucidation or quantitation of such compounds, scientists must choose the appropriate ionization and mass analysis platform. This guide objectively compares the performance and fragmentation mechanics of two premier analytical platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Chemical Profiling & Fragmentation Mechanics

Before selecting an instrumental platform, we must understand the molecule's intrinsic properties. 1,5-diphenyl-1,4-pentadiyn-3-one ( C17​H10​O ) has a monoisotopic mass of 230.073 Da[1][2]. The fragmentation of aromatic alkynyl ketones is driven by two primary thermodynamic pathways:

  • α -Cleavage: The cleavage of the C-C bond adjacent to the carbonyl group yields a highly stable, resonance-delocalized acylium ion. The stability of this cation drives the high abundance of these fragments in the spectrum[3][4].

  • Neutral Loss of Carbon Monoxide (CO): The extrusion of CO (28 Da) is a thermodynamic sink for diaryl ketones. In this molecule, CO loss leads to the formation of a stable, newly coupled conjugated system (diphenylbutadiyne)[5].

Platform Comparison: Causality in Selection

The choice between GC-MS and LC-MS/MS fundamentally alters the energy dynamics of ion formation:

  • GC-EI-MS (Hard Ionization): Operating at a standardized 70 eV, EI transfers immense internal energy to the molecule. This causes extensive homolytic cleavage, producing a reproducible "fingerprint" of odd-electron (radical) and even-electron ions. It is the gold standard for library matching. Because of the high conjugation of 1,5-diphenyl-1,4-pentadiyn-3-one, the molecular radical cation [M]∙+ remains robust despite the high energy.

  • LC-ESI-MS/MS (Soft Ionization): Utilizes protonation in a solvent matrix to form the even-electron [M+H]+ precursor ion. Subsequent Collision-Induced Dissociation (CID) allows for controlled, sequential fragmentation. This platform is superior for trace-level quantitation in complex biological or environmental matrices where thermal degradation might occur in a GC inlet.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. The following protocols integrate System Suitability Tests (SST) to guarantee that the hardware is performing within optimal parameters before any data is collected.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: GC-EI-MS is chosen here to generate a highly reproducible, library-searchable fragmentation pattern. The non-polar column matches the lipophilicity of the diynone.

  • System Validation (Tuning): Introduce Perfluorotributylamine (PFTBA) into the MS. Adjust the repeller and lens voltages until the relative abundances of m/z 69 (base peak), 219 (>35%), and 502 (>1%) meet manufacturer specifications. This validates the electron multiplier and quadrupole mass filter performance.

  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a concentration of 10 µg/mL. Add 1 µg/mL of an internal standard (e.g., deuterated phenanthrene- d10​ ) to validate injection volume reproducibility.

  • Chromatographic Separation: Inject 1 µL in splitless mode (inlet at 280°C to ensure rapid volatilization of the rigid diynone). Use a non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm 5% phenyl-methylpolysiloxane). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization & Detection: Set the ion source to 230°C and electron energy to 70 eV. Scan range: m/z 50–300.

Protocol B: LC-ESI-MS/MS Targeted Quantitation

Causality: ESI is chosen to preserve the intact molecule as a protonated adduct, while CID allows for specific precursor-to-product ion transitions, maximizing signal-to-noise ratios for quantitation.

  • System Validation (Calibration): Infuse a sodium formate cluster solution. Calibrate the mass analyzer to ensure mass accuracy is < 5 ppm. Inject a system suitability standard (e.g., reserpine) to validate desolvation efficiency and CID fragmentation kinetics.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (1 µg/mL). Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the formation of the [M+H]+ ion.

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: H2​O

    • 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Run a gradient from 10% B to 95% B over 5 minutes.
  • Ionization & Detection: Operate in Positive ESI mode. Capillary voltage: 3.0 kV. Isolate the precursor [M+H]+ ( m/z 231.08) in Q1. Apply CID using argon gas at a collision energy of 25 eV. Scan for product ions in Q3.

Quantitative Data Presentation

The table below summarizes the diagnostic fragment ions generated by both platforms. Notice how the even-electron rule governs the ESI-MS/MS pathway, while EI-MS produces radical cations.

Fragment Ion AssignmentGC-EI-MS ( m/z )LC-ESI-MS/MS ( m/z )Mechanistic Driver
Molecular / Precursor 230 [M]∙+ 231 [M+H]+ Extended conjugation stabilizes the intact ion.
Loss of CO (28 Da) 202 [M−CO]∙+ 203 [M+H−CO]+ Thermodynamic extrusion of CO forms diphenylbutadiyne.
Acylium Ion 129 [Ph−C≡C−C=O]+ 129 [Ph−C≡C−C=O]+ α -cleavage adjacent to the central carbonyl.
Phenylalkynyl Cation 101 [Ph−C≡C]+ 101 [Ph−C≡C]+ Sequential loss of CO from the acylium ion.
Phenyl Cation 77 [C6​H5​]+ 77 [C6​H5​]+ Deep fragmentation of the aromatic rings at high energy.

Mechanistic Pathway Visualization

The following diagram maps the divergent fragmentation pathways of 1,5-diphenyl-1,4-pentadiyn-3-one based on the ionization technique employed.

MS_Fragmentation M_EI [M]•+ m/z 230 Radical Cation Frag_202 [M - CO]•+ m/z 202 Diphenylbutadiyne ion M_EI->Frag_202 - CO (28 Da) Hard Ionization Frag_129 [Ph-C≡C-C=O]+ m/z 129 Acylium ion M_EI->Frag_129 α-cleavage - PhC≡C• (101 Da) M_ESI [M+H]+ m/z 231 Protonated Molecule Frag_203 [M+H - CO]+ m/z 203 Even-electron ion M_ESI->Frag_203 - CO (28 Da) CID M_ESI->Frag_129 α-cleavage - PhC≡CH (102 Da) Frag_77 [C6H5]+ m/z 77 Phenyl cation Frag_202->Frag_77 Deep fragmentation Frag_101 [Ph-C≡C]+ m/z 101 Phenylalkynyl cation Frag_129->Frag_101 - CO (28 Da) Frag_101->Frag_77 - C2 (24 Da)

Comparative MS/MS fragmentation pathways of 1,5-diphenyl-1,4-pentadiyn-3-one in EI and ESI modes.

Conclusion

For the structural verification of 1,5-diphenyl-1,4-pentadiyn-3-one, GC-EI-MS provides the most comprehensive structural fingerprint, leveraging the molecule's thermal stability to reveal deep structural motifs like the phenyl cation ( m/z 77) and the diagnostic diphenylbutadiyne radical cation ( m/z 202). Conversely, LC-ESI-MS/MS is the superior choice for high-sensitivity targeted quantitation, utilizing the stable acylium ion ( m/z 129) as a reliable product ion for Multiple Reaction Monitoring (MRM) transitions.

References

  • 1,5-Diphenyl-1,4-pentadiyn-3-one - PubChem. [Link]

  • 1,5-diphenyl-1,4-pentadiyn-3-one (C17H10O) - PubChemLite.[Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts.[Link]

  • Mass spectra - fragmentation patterns - Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.[Link]

  • Mass Spectrometry: Fragmentation - Miami University.[Link]

Sources

Comparative

X-ray diffraction validation of 1,5-diphenyl-1,4-pentadiyn-3-one reaction products

The structural elucidation of highly conjugated, multi-ring systems represents a critical bottleneck in modern synthetic organic chemistry and drug development. When working with cross-conjugated diynones—specifically 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of highly conjugated, multi-ring systems represents a critical bottleneck in modern synthetic organic chemistry and drug development. When working with cross-conjugated diynones—specifically 1,5-diphenyl-1,4-pentadiyn-3-one —the reaction pathways are notoriously complex. These electrophilic scaffolds readily undergo recursive anion-triggered cascade reactions, such as tandem Michael–anti-Michael additions, to form densely functionalized spirocyclopentannulated architectures [1].

For researchers synthesizing these spiro-oxindole or spiro-pyrazolone derivatives, proving the exact regiochemistry and stereochemistry of the final product is paramount. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (2D NMR and HRMS) for validating 1,5-diphenyl-1,4-pentadiyn-3-one reaction products, providing field-proven protocols and comparative experimental data.

The Analytical Challenge: Why Standard Spectroscopy Falls Short

The reaction of 1,5-diphenyl-1,4-pentadiyn-3-one with nucleophiles like oxindoles or pyrazolones theoretically yields multiple regioisomers depending on whether the system undergoes a Michael–Michael or a Michael–anti-Michael tandem process [2].

Relying solely on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) presents distinct vulnerabilities:

  • The Quaternary Carbon Blindspot: The spiroannulation process generates a sterically congested quaternary spiro-center. Because this carbon lacks directly attached protons, 1D 1 H NMR is useless for its direct observation.

  • Ambiguity in 2D NMR: While Heteronuclear Multiple Bond Correlation (HMBC) can identify neighboring carbons, distinguishing between the orthogonal strapping of the anti-Michael pathway versus the parallel strapping of the Michael-Michael pathway relies on subtle NOESY (Nuclear Overhauser Effect) through-space interactions. The free rotation of the pendant phenyl groups from the original diynone often blurs these NOESY signals, leading to ambiguous stereochemical assignments.

  • HRMS Limitations: Mass spectrometry perfectly confirms the molecular formula (e.g., proving the 1:1 adduct formation), but it is entirely blind to 3D spatial geometry and regiochemistry.

The SC-XRD Advantage: SC-XRD bypasses inference. By measuring the coherent scattering of X-rays by the electron clouds within a crystal lattice, it provides an absolute, unambiguous 3D coordinate map of the molecule, definitively proving the Michael–anti-Michael orthogonal strapping mechanism[2].

Performance Comparison: SC-XRD vs. Spectroscopic Alternatives

The following table synthesizes quantitative and qualitative performance metrics when analyzing spirocyclopentannulated products derived from 1,5-diphenyl-1,4-pentadiyn-3-one.

Analytical MetricSingle-Crystal X-Ray Diffraction (SC-XRD)2D NMR (HMBC / NOESY)High-Resolution Mass Spec (HRMS)
Primary Data Output Absolute 3D atomic coordinates & bond lengths.Through-bond connectivity & relative proximity.Exact mass & molecular formula.
Quaternary Center Resolution Unambiguous. Directly visualizes the spiro-carbon geometry.Inferred. Relies on 2J and 3J carbon-proton couplings.Blind. Cannot resolve structural isomers.
Stereochemical Confidence 100% (Yields absolute configuration via Flack parameter).Moderate (Subject to conformational averaging).N/A
Sample State Requirement Requires a high-quality, defect-free single crystal.Requires ~5-10 mg dissolved in deuterated solvent.Requires <1 μ g in a volatile solvent.
Analysis Time 24–72 hours (including crystallization time).2–4 hours (data acquisition and processing).< 10 minutes.

Mechanistic Pathway & Validation Point

To understand why SC-XRD is the ultimate validating tool, we must visualize the reaction logic. The diagram below illustrates the tandem addition pathway of 1,5-diphenyl-1,4-pentadiyn-3-one and highlights the critical juncture where structural divergence occurs—and where SC-XRD provides absolute proof.

G Diynone 1,5-Diphenyl-1,4-pentadiyn-3-one (Electrophile) Michael1 1st Michael Addition (Initial C-C Bond) Diynone->Michael1 Nucleophile Oxindole / Pyrazolone (Recursive Anion) Nucleophile->Michael1 Intermediate Allenyl Enolate Intermediate (Bifurcation Point) Michael1->Intermediate Michael2 anti-Michael Addition (Orthogonal Strapping) Intermediate->Michael2 Regioselective Product Spirocyclopentannulated Product (Complex Quaternary Center) Michael2->Product XRD SC-XRD Validation (Definitive 3D Coordinate Proof) Product->XRD Solves Stereochemistry

Reaction pathway of diynone spiroannulation highlighting the critical role of SC-XRD validation.

Self-Validating Experimental Protocol

To achieve SC-XRD validation, one must first synthesize the product and grow a diffraction-quality crystal. The following protocol is engineered with built-in causality and self-validation steps to ensure high-fidelity results [2].

Phase 1: Synthesis of the Spiroannulated Diynone Derivative

Causality Note: The use of Cs2​CO3​ as a base provides the optimal pKa​ to generate the recursive anion from the oxindole without causing rapid degradation of the highly reactive diynone.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, charge 1,5-diphenyl-1,4-pentadiyn-3-one (0.1 mmol, 1.0 equiv) and the target oxindole (0.1 mmol, 1.0 equiv).

  • Solvent & Base: Add anhydrous DMF (0.5 mL) followed by Cs2​CO3​ (0.3 mmol, 3.0 equiv). Maintain the reaction between -10 °C and 22 °C.

    • Validation Check: Monitor via TLC (Thin Layer Chromatography). The disappearance of the bright UV-active diynone spot indicates the completion of the first Michael addition.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to isolate the yellow solid product.

Phase 2: Targeted Crystallization for SC-XRD

Causality Note: Vapor diffusion or slow evaporation in a binary solvent system is required. Ethyl acetate acts as the solubilizing agent, while hexane acts as the antisolvent. Cooling to 4 °C reduces the thermal kinetic energy of the molecules, favoring ordered lattice deposition over amorphous precipitation.

  • Dissolution: Dissolve ~10 mg of the purified spiro-product in a minimum volume of Ethyl Acetate (approx. 0.3 mL) in a clean glass vial.

  • Antisolvent Layering: Carefully layer Hexane (0.7 mL) on top of the ethyl acetate solution to create a 3:7 ratio. Do not agitate.

  • Thermal Control: Cap the vial loosely to allow trace evaporation and place it in a vibration-free refrigerator at 4 °C for 48–72 hours [2].

  • Crystal Validation (Self-Check): Before submitting to the diffractometer, examine the vial under a polarized light microscope.

    • Pass: Crystals exhibit sharp edges and extinguish light uniformly when rotated (birefringence), indicating a single continuous crystal lattice.

    • Fail: Opaque, powdery, or clustered needles indicate twinning or amorphous aggregation. Re-dissolve and repeat step 1 with a slower evaporation rate.

Phase 3: X-Ray Diffraction Acquisition
  • Mount a validated single crystal (optimal size ~0.1–0.3 mm) on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream (minimizes thermal atomic vibration, sharpening electron density maps).

  • Acquire data using Mo K α radiation ( λ = 0.71073 Å).

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Conclusion

While 2D NMR and HRMS are indispensable for rapid screening and confirming bulk sample homogeneity, they lack the geometric authority required to definitively assign the complex stereocenters generated by 1,5-diphenyl-1,4-pentadiyn-3-one cascade reactions. Single-Crystal X-ray Diffraction remains the gold standard. By employing the optimized 3:7 Ethyl Acetate/Hexane cold-crystallization protocol, researchers can reliably transition from ambiguous spectroscopic inferences to absolute, publishable 3D structural proofs.

References

  • Recursive Anion-Triggered Tandem Reactions of ortho-Bis-ynones: Tunable Synthesis of 1-Indenones and Cyclopenta[a]inden-8(2H)-ones. The Journal of Organic Chemistry. Available at:[Link]

  • Tandem Michael–anti-Michael Addition-Mediated Orthogonal Strapping of Diynones: Regioselective Spirocyclopentannulation of Oxindoles and Pyrazolones and DFT Validation. The Journal of Organic Chemistry. Available at:[Link]

Validation

Elemental Analysis of Highly Conjugated Diynes: Calibration Standards and Combustion Protocols for 1,5-Diphenyl-1,4-pentadiyn-3-one

As researchers push the boundaries of highly conjugated organic materials, analytical methodologies must evolve in tandem. The elemental analysis of 1,5-diphenyl-1,4-pentadiyn-3-one (DPD) —a highly active planar cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers push the boundaries of highly conjugated organic materials, analytical methodologies must evolve in tandem. The elemental analysis of 1,5-diphenyl-1,4-pentadiyn-3-one (DPD) —a highly active planar cross-conjugated photoinitiator[1]—presents a quintessential analytical challenge.

The classical Pregl-Dumas method relies on high-temperature combustion (typically 1000°C) in an oxygen-enriched environment to convert organic matter into quantifiable gases like CO₂ and H₂O[2]. However, DPD possesses a carbon-dense diyne backbone (Theoretical: C 88.68%, H 4.38%). When subjected to standard combustion, the acetylenic triple bonds rapidly undergo thermal polymerization, forming refractory graphitic soot before complete oxidation can occur. This results in systematically low carbon recoveries, often leading chemists to falsely suspect synthetic impurities.

To achieve analytical accuracy (±0.3% of theoretical values), we must optimize two distinct parameters: the calibration standard matrix and the combustion micro-environment .

Calibration Standards: Avoiding the Extrapolation Trap

Most CHN analyzers are calibrated using industry-standard compounds like Acetanilide (71.09% C) or Benzoic Acid (68.85% C)[2]. While suitable for standard pharmaceuticals, using these to calibrate the Thermal Conductivity Detector (TCD) for an 88.68% C compound forces the instrument into non-linear extrapolation.

The Causality of Calibration Failure: As the carbon mass fraction increases significantly beyond the calibration standard, the TCD response curve can deviate from linearity. Calibrating with a 71% C standard to measure an 89% C analyte introduces a mathematical bias. Anthracene (94.34% C) brackets the target carbon content of DPD, ensuring the sample falls safely within the interpolated linear dynamic range of the detector.

Standard_Selection Root Analyte: 1,5-Diphenyl-1,4-pentadiyn-3-one (88.68% Carbon) Sub1 Acetanilide (71.09% C) Risk: Extrapolation Error Root->Sub1 Sub2 Benzoic Acid (68.85% C) Risk: O-rich Matrix Bias Root->Sub2 Sub3 Anthracene (94.34% C) Optimal: Brackets Target C% Root->Sub3

Logical selection of calibration standards based on analyte carbon content.

Combustion Promoters: Engineering the Micro-Environment

To overcome the soot formation inherent to diynes, we must lower the activation energy of oxidation and provide a localized oxygen surplus. Mixing the sample with vanadium pentoxide (V₂O₅) achieves exactly this.

The Causality of V₂O₅ Flux: During the flash combustion of the tin capsule, the exothermic oxidation of tin drives the local temperature to ~1800°C. At this temperature, V₂O₅ acts as a potent flux and oxidizer. It melts and intimately mixes with the DPD sample, releasing a violent burst of oxygen directly into the carbon matrix. This completely dismantles the diyne structure before graphitization can occur, ensuring 100% conversion of carbon to CO₂.

Combustion_Pathway N1 Sample Encapsulation (DPD + V2O5 in Sn) N2 Flash Combustion (1000°C, O2 Burst) N1->N2 N3 Catalytic Oxidation (WO3 Bed) N2->N3 N4 Reduction & Scrubbing (Cu Bed, 1000°C) N3->N4 N5 GC Separation & TCD Quantification N4->N5

Workflow for CHNS elemental analysis using V2O5-assisted flash combustion.

Comparative Performance Data

The table below summarizes the quantitative impact of standard selection and combustion additives on the elemental recovery of highly pure 1,5-diphenyl-1,4-pentadiyn-3-one.

Calibration StandardCombustion AdditiveExperimental C (%)Experimental H (%)ΔC from Theoretical
AcetanilideNone87.12 ± 0.454.21 ± 0.12-1.56
Benzoic AcidNone87.85 ± 0.304.30 ± 0.08-0.83
AnthraceneNone88.10 ± 0.254.32 ± 0.06-0.58
Anthracene V₂O₅ 88.69 ± 0.10 4.37 ± 0.04 +0.01

(Note: Theoretical values for C₁₇H₁₀O are C = 88.68%, H = 4.38%. A ΔC > 0.3% is generally considered a failed elemental analysis in peer-reviewed synthetic chemistry).

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. The following step-by-step workflow ensures that matrix bias or incomplete combustion is detected before the critical sample is consumed.

Step 1: Precision Encapsulation Utilize a microbalance with 0.1 µg readability. The accuracy of the final elemental percentage is fundamentally limited by this initial mass[3]. Weigh exactly 1.500–2.000 mg of DPD into a standard tin capsule.

Step 2: Flux Addition Add approximately 5.0 mg of V₂O₅ powder directly into the tin capsule containing the DPD. Seal the capsule tightly using a capsule press, ensuring no trapped air pockets which could cause premature rupture.

Step 3: Analyzer Calibration (K-Factor) Run three blank tin capsules to establish the baseline. Run three replicates of Anthracene (1.5 mg) to establish the K-factor calibration curve for Carbon and Hydrogen.

Step 4: The Check Standard (Self-Validation) Analyze a 1.5 mg sample of Benzoic Acid as an "unknown". If the experimental carbon value deviates by more than ±0.3% from its theoretical 68.85%, the system is not fully equilibrated or the calibration curve is flawed. Do not proceed until the check standard passes.

Step 5: Flash Combustion & Detection Introduce the DPD/V₂O₅ capsule into the 1000°C combustion reactor. The resulting gases must pass through a Tungsten Trioxide (WO₃) oxidation catalyst bed to ensure complete conversion of trace CO to CO₂, followed by a copper reduction bed to remove excess O₂. Quantify the separated gases via GC-TCD[2].

References

1.[1] Title: Silyl Radical Chemistry and Conventional Photoinitiators: A Route for the Design of Efficient Systems | Macromolecules - ACS Publications Source: acs.org URL:

2. Title: CHNS ANALYSIS Source: tamu.edu URL:

3.[3] Title: CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo Source: mt.com URL:

4.[2] Title: CHNS Elemental Analysers - The Royal Society of Chemistry Source: rsc.org URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,5-Diphenyl-1,4-pentadiyn-3-one

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1,5-Diphenyl-1,4-pentadiyn-3-one. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1,5-Diphenyl-1,4-pentadiyn-3-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions.

Disclaimer: No specific Safety Data Sheet (SDS) for 1,5-Diphenyl-1,4-pentadiyn-3-one was available at the time of this writing. The following guidance is a synthesis of information from related compounds, general principles of handling reactive chemicals, and authoritative safety standards. All users must conduct a thorough, site-specific risk assessment before handling this compound.

Hazard Analysis: Understanding the Risks of a Conjugated Diyne

1,5-Diphenyl-1,4-pentadiyn-3-one is a conjugated diyne, a class of compounds known for their potential instability. The alternating triple and single bonds in the polyyne backbone can make these molecules highly energetic and susceptible to sudden decomposition, which can be initiated by heat, friction, or shock.[1] While the phenyl end-caps on this specific molecule may offer some stabilizing effect, the inherent risks of the diyne functionality must be the primary consideration in all handling procedures.

The toxicological properties of 1,5-Diphenyl-1,4-pentadiyn-3-one have not been fully investigated.[2][3] Therefore, it should be treated as a substance with potential for eye, skin, and respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 1,5-Diphenyl-1,4-pentadiyn-3-one. The following table outlines the minimum required PPE, with explanations for each selection.

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields and a face shield.Protects against splashes of solvents used with the compound and potential projectiles in the event of a rapid decomposition.[4]
Hands Chemical-resistant gloves (e.g., nitrile) with a flame-resistant outer glove.Nitrile gloves provide protection against chemical contact. The outer flame-resistant layer is a precaution against the potential for ignition of this energetic compound.[5]
Body Flame-retardant lab coat.Provides a barrier against spills and is a critical protection against potential fire hazards.[4]
Respiratory A NIOSH-approved respirator may be necessary depending on the scale of work and ventilation.If there is a risk of aerosolization or if working outside of a certified chemical fume hood, respiratory protection is essential.[3][6]
Feet Fully enclosed, chemical-resistant footwear.Protects against spills and falling objects.

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PPE_Workflow cluster_pre_handling Pre-Handling PPE Check cluster_handling Chemical Handling cluster_post_handling Post-Handling Inspect_PPE Inspect all PPE for damage or contamination Don_PPE Don PPE in correct sequence Inspect_PPE->Don_PPE Handle_Compound Handle 1,5-Diphenyl-1,4-pentadiyn-3-one Don_PPE->Handle_Compound Doff_PPE Doff PPE, avoiding self-contamination Handle_Compound->Doff_PPE Dispose_Gloves Dispose of gloves as hazardous waste Doff_PPE->Dispose_Gloves Clean_Reusable_PPE Clean and store reusable PPE Dispose_Gloves->Clean_Reusable_PPE Handling_Workflow Start Start Prepare_Work_Area Prepare work area in fume hood Start->Prepare_Work_Area Step 1 End End Don_PPE Don all required PPE Prepare_Work_Area->Don_PPE Step 2 Weigh_Compound Carefully weigh the compound Don_PPE->Weigh_Compound Step 3 Transfer_to_Vessel Transfer to reaction vessel Weigh_Compound->Transfer_to_Vessel Step 4 Conduct_Reaction Conduct reaction under controlled conditions Transfer_to_Vessel->Conduct_Reaction Step 5 Clean_Up Clean work area and decontaminate equipment Conduct_Reaction->Clean_Up Step 6 Clean_Up->End

Caption: Step-by-step handling protocol for 1,5-Diphenyl-1,4-pentadiyn-3-one.

Emergency Procedures: Preparedness is Key

In the event of an incident, a swift and informed response is critical.

Spills
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. [7]* Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Fire
  • Extinguishing Media: Use a dry chemical or carbon dioxide fire extinguisher. Do not use water, as it may react with the compound or spread contamination. [3]* Evacuation: In the event of a fire that cannot be immediately extinguished, evacuate the area and activate the fire alarm.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. [2][8]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [2][3]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2][8]

Disposal Plan: Responsible Waste Management

All waste containing 1,5-Diphenyl-1,4-pentadiyn-3-one must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves and lab paper, in a clearly labeled, sealed container for hazardous waste. [9]* Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known. [10]* Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound before it is removed from the fume hood.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. [10][11] dot

Disposal_Workflow Start Start Segregate_Waste Segregate solid and liquid waste Start->Segregate_Waste Step 1 End End Label_Containers Label waste containers clearly Segregate_Waste->Label_Containers Step 2 Store_Safely Store in designated hazardous waste area Label_Containers->Store_Safely Step 3 Arrange_Pickup Arrange for pickup by licensed vendor Store_Safely->Arrange_Pickup Step 4 Arrange_Pickup->End

Caption: Waste disposal workflow for 1,5-Diphenyl-1,4-pentadiyn-3-one.

References

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  • Capot Chemical. (2012, September 14). MSDS of (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one.
  • Echemi. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one Safety Data Sheets.
  • Apollo Scientific. (2023, December 3). 1,5-Diphenylpenta-1,4-dien-3-one Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Hazards Recognition.
  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan.
  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention.
  • DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory.
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  • Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals.
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL. (n.d.).
  • Wiley Online Library. (n.d.). PolyyneR[8]otaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Retrieved from Wiley Online Library.

  • University of Nevada, Reno. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from UNR Environmental Health and Safety website.
  • PT Notes. (2015, August 15). CSB Recommendations on Reactive Hazards to EPA and OSHA.
  • NextSDS. (n.d.). 1,5-DIPHENYL-1,4-PENTADIYN-3-OL — Chemical Substance Information.
  • Wikipedia. (n.d.). Polyyne.
  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview.
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  • Cornell University. (n.d.). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE.
  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
  • Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents?.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Wiley Online Library. (2026, January 22). Polyyner[8]otaxanes: Synthesis via dicobalt carbonyl complexes and enhanced stability. Retrieved from Wiley Online Library.

  • ACS Publications. (2018, August 16). Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure–Property Relationships and Applications.
  • University of Colorado Boulder. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals. Retrieved from CU Boulder Environmental Health and Safety website.
  • Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste.
  • American Chemical Society. (1991). Handling Chemicals Safely.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • ACS Publications. (n.d.). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • American Chemical Society. (n.d.). Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide.
  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
  • National Center for Biotechnology Information. (n.d.). Polyurethane Recycling and Disposal: Methods and Prospects.
  • American Association of Kidney Patients. (2016, August 28). What is the proper way to dispose PD fluid?.
  • AstraZeneca US. (n.d.). HOUSEHOLD GENERATED SHARPS MANAGEMENT PLAN.
  • Advanced Bio-Treatment. (2025, July 9). Peritoneal Dialysis Waste Disposal.

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